Bcl-2-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C46H50ClN9O7S |
|---|---|
Molecular Weight |
908.5 g/mol |
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[[6-nitro-7-(oxan-4-ylmethylamino)-1H-benzimidazol-4-yl]sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C46H50ClN9O7S/c1-46(2)13-9-32(37(24-46)30-3-5-33(47)6-4-30)27-54-15-17-55(18-16-54)34-7-8-36(39(22-34)63-35-21-31-10-14-48-44(31)50-26-35)45(57)53-64(60,61)40-23-38(56(58)59)41(43-42(40)51-28-52-43)49-25-29-11-19-62-20-12-29/h3-8,10,14,21-23,26,28-29,49H,9,11-13,15-20,24-25,27H2,1-2H3,(H,48,50)(H,51,52)(H,53,57) |
InChI Key |
PFVMZVXYLOWBLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=C6C(=C(C(=C5)[N+](=O)[O-])NCC7CCOCC7)NC=N6)OC8=CN=C9C(=C8)C=CN9)C |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action of a Potent and Selective Bcl-2 Inhibitor
Introduction
While specific public data for a molecule designated "Bcl-2-IN-4" is not available, this document provides an in-depth technical guide on the core mechanism of action of a representative potent and selective Bcl-2 inhibitor. The information herein is synthesized from the extensive body of research on well-characterized BH3 mimetic compounds, such as Venetoclax (ABT-199). This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the molecular interactions, cellular consequences, and methodologies used to characterize this class of therapeutic agents.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family includes both pro-survival (anti-apoptotic) members, such as Bcl-2, Bcl-xL, and Mcl-1, and pro-apoptotic members, including effectors like BAX and BAK, and sensitizers known as BH3-only proteins (e.g., BIM, PUMA, BAD).[2][3] In many cancers, the overexpression of pro-survival Bcl-2 proteins sequesters pro-apoptotic proteins, thereby preventing cancer cells from undergoing apoptosis and contributing to tumor progression and therapeutic resistance.[4][5]
Selective Bcl-2 inhibitors are a class of drugs designed to restore the apoptotic potential of cancer cells.[4] These small molecules, known as BH3 mimetics, bind with high affinity to the BH3-binding groove of Bcl-2.[5][6] This action displaces pro-apoptotic proteins, which are then free to activate the mitochondrial apoptosis pathway.[1][7]
Signaling Pathway of Bcl-2 Inhibition
A selective Bcl-2 inhibitor functions by competitively binding to the hydrophobic groove of the anti-apoptotic Bcl-2 protein. This binding event displaces pro-apoptotic BH3-only proteins, such as BIM. Once liberated, these activator proteins can directly engage and activate the pro-apoptotic effector proteins BAX and BAK.[2][8] Activated BAX and BAK then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[9][10] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[11] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[12] Caspase-9 then initiates a caspase cascade, activating executioner caspases like caspase-3, which ultimately leads to the cleavage of cellular substrates and the execution of apoptosis.[13]
Quantitative Data: Binding Affinities of Bcl-2 Family Inhibitors
The efficacy of a Bcl-2 inhibitor is largely determined by its binding affinity (Ki) for Bcl-2 and its selectivity against other anti-apoptotic proteins like Bcl-xL and Mcl-1. High affinity for Bcl-2 and low affinity for other family members are desirable to maximize on-target effects and minimize off-target toxicities. The table below summarizes the binding affinities of several well-characterized Bcl-2 family inhibitors.
| Compound | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Bcl-w (Ki, nM) | Mcl-1 (Ki, nM) |
| Venetoclax (ABT-199) | <0.01[6] | 48 | 22 | >4400 |
| Navitoclax (ABT-263) | <1 | <1 | <1 | >1000 |
| ABT-737 | <1 | <1 | <1 | >1000 |
| Obatoclax (GX15-070) | 260 | 290 | 220 | 220 |
Data compiled from publicly available sources.[5][6]
Experimental Protocols
Characterizing the mechanism of action of a Bcl-2 inhibitor involves a series of biochemical and cell-based assays to determine its binding affinity, cellular activity, and in vivo efficacy.
Biochemical Ligand Binding Assays
These assays quantify the direct interaction between the inhibitor and the target protein.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [14]
-
Principle: Measures the binding of the inhibitor to Bcl-2 by detecting the disruption of the interaction between a fluorescently labeled BH3 peptide and a His-tagged Bcl-2 protein.
-
Protocol:
-
Recombinant His-tagged Bcl-2 protein is incubated with a biotinylated BH3 peptide (e.g., BIM BH3) and a terbium-labeled anti-His antibody (donor).
-
Streptavidin-d2 (acceptor) is added, which binds to the biotinylated peptide.
-
In the absence of an inhibitor, the proximity of the donor and acceptor results in a high FRET signal.
-
The test compound is added in varying concentrations. If it binds to Bcl-2, it displaces the BH3 peptide, leading to a decrease in the FRET signal.
-
The IC50 value is determined by measuring the FRET signal across a range of inhibitor concentrations.
-
-
-
Surface Plasmon Resonance (SPR)
-
Principle: A label-free technique to measure real-time binding kinetics and affinity.
-
Protocol:
-
Recombinant Bcl-2 protein is immobilized on a sensor chip.
-
The inhibitor, at various concentrations, is flowed over the chip surface.
-
Binding of the inhibitor to Bcl-2 causes a change in the refractive index at the surface, which is detected as a response unit (RU).
-
Association (kon) and dissociation (koff) rate constants are measured, and the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).
-
-
Cell-Based Apoptosis Assays
These assays confirm that the inhibitor induces apoptosis in cancer cells that are dependent on Bcl-2 for survival.
-
Caspase-Glo® 3/7 Assay
-
Principle: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Protocol:
-
Cancer cells (e.g., Bcl-2-dependent cell lines) are seeded in a 96-well plate and treated with the inhibitor at various concentrations for a specified time (e.g., 24-48 hours).
-
The Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate, is added to the cells.
-
If caspases 3 and 7 are active, the substrate is cleaved, generating a luminescent signal.
-
Luminescence is measured using a plate reader, and the EC50 value is determined.
-
-
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry [15]
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Cells are treated with the inhibitor as described above.
-
Cells are harvested and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
-
Experimental and Validation Workflow
The discovery and validation of a selective Bcl-2 inhibitor typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Conclusion
Selective Bcl-2 inhibitors represent a significant advancement in targeted cancer therapy. By directly targeting a key node in the apoptosis regulatory network, these agents can effectively induce cell death in malignancies that have become dependent on Bcl-2 for survival. The mechanism of action, centered on the disruption of protein-protein interactions and the subsequent activation of the mitochondrial apoptotic pathway, has been extensively validated through a variety of biochemical and cellular assays. The continued development of novel Bcl-2 inhibitors and their combination with other anti-cancer agents holds great promise for improving patient outcomes.
References
- 1. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in targeting the BCL-2 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inactivation of prosurvival Bcl-2 proteins activates Bax/Bak through the outer mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 10. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging Understanding of Bcl-2 Biology: Implications for Neoplastic Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to a Selective Bcl-2 Inhibitor
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a molecule designated "Bcl-2-IN-4." This guide, therefore, provides a comprehensive overview of a representative selective B-cell lymphoma 2 (Bcl-2) inhibitor, using aggregated and exemplary data from well-characterized molecules in this class. The principles, mechanisms, and methodologies described are standard for the preclinical evaluation of selective Bcl-2 inhibitors.
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway.[1] It functions as an anti-apoptotic protein by sequestering pro-apoptotic proteins, thereby preventing the initiation of programmed cell death.[2] In many malignancies, particularly hematological cancers, the overexpression of Bcl-2 is a key survival mechanism, allowing cancer cells to evade apoptosis and contributing to therapeutic resistance.[3][4]
Targeting the anti-apoptotic function of Bcl-2 with small-molecule inhibitors has emerged as a promising therapeutic strategy.[4] These inhibitors, often referred to as BH3 mimetics, bind to a hydrophobic groove on the Bcl-2 surface, displacing pro-apoptotic proteins and triggering apoptosis.[5] Selectivity is a critical attribute for these inhibitors. While Bcl-2 is a prime target, inhibition of other anti-apoptotic family members, such as Bcl-xL, can lead to on-target toxicities like thrombocytopenia.[6] This guide provides an in-depth technical overview of the mechanism, quantitative profile, and experimental evaluation of a selective Bcl-2 inhibitor.
Mechanism of Action
The primary mechanism of a selective Bcl-2 inhibitor is the disruption of the Bcl-2/pro-apoptotic protein interaction. Bcl-2 normally sequesters "activator" BH3-only proteins (like BIM) and "executioner" proteins (like BAX and BAK), preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).[2][7] By binding to the BH3-binding groove of Bcl-2 with high affinity, the inhibitor displaces these pro-apoptotic partners.[5][8]
The released BIM is then free to activate BAX and BAK, which oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.[7] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[9] Cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, the initiator caspase in the intrinsic pathway.[9] Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[5]
Caption: Intrinsic apoptosis pathway and the action of a selective Bcl-2 inhibitor.
Quantitative Data Presentation
The efficacy and selectivity of a Bcl-2 inhibitor are defined by quantitative biochemical and cellular assays. The data below is representative of a highly selective inhibitor.
Table 1: In Vitro Binding Affinity
This table summarizes the binding affinity of the inhibitor to key Bcl-2 family proteins, typically measured by fluorescence polarization or a similar biophysical assay. Low Ki values indicate high affinity. The selectivity ratio highlights the preference for Bcl-2 over other anti-apoptotic proteins.
| Protein Target | Binding Affinity (Ki, nM) | Selectivity vs. Bcl-2 (Fold) |
| Bcl-2 | < 0.1 | 1 |
| Bcl-xL | > 400 | > 4000 |
| Bcl-w | > 400 | > 4000 |
| Mcl-1 | No binding | N/A |
| A1/Bfl-1 | No binding | N/A |
Data is illustrative and based on profiles of known selective inhibitors like Venetoclax.[10][11]
Table 2: Cellular Potency in Cancer Cell Lines
This table shows the half-maximal effective concentration (EC50) of the inhibitor required to induce cell death in various cancer cell lines. Potency is typically correlated with the cell line's dependence on Bcl-2 for survival.
| Cell Line | Cancer Type | Bcl-2 Dependence | EC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | High | < 1 |
| MOLT-4 | Acute Lymphoblastic Leukemia | High | 5 - 10 |
| H146 | Small Cell Lung Cancer | High | < 5 |
| A549 | Non-Small Cell Lung Cancer | Low (Bcl-xL dependent) | > 5000 |
| HCT116 | Colorectal Carcinoma | Low | > 8000 |
Data is illustrative and demonstrates the correlation between Bcl-2 dependence and inhibitor sensitivity.
Experimental Protocols
Characterizing a selective Bcl-2 inhibitor involves a series of standardized in vitro and cell-based assays.
Protocol 1: Competitive Binding Assay (Fluorescence Polarization)
This assay quantifies the inhibitor's ability to disrupt the interaction between Bcl-2 and a fluorescently labeled BH3 peptide (e.g., from the BIM protein).
-
Objective: To determine the binding affinity (Ki) of the inhibitor for Bcl-2.
-
Materials:
-
Recombinant human Bcl-2 protein.
-
Fluorescein-labeled BIM BH3 peptide (26-mer).
-
Assay buffer (e.g., PBS, 0.01% Pluronic F-68).
-
Test inhibitor stock solution in DMSO.
-
Microplate reader with fluorescence polarization optics.
-
-
Methodology:
-
Prepare a solution of Bcl-2 protein and the fluorescent BIM BH3 peptide in assay buffer. The concentrations are optimized to ensure a stable polarization signal.
-
Serially dilute the test inhibitor in DMSO and then into the assay buffer.
-
Add the diluted inhibitor to wells of a black, low-volume 384-well plate.
-
Add the Bcl-2/peptide complex to the wells. Include controls for no inhibition (DMSO only) and background (peptide only).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization.
-
-
Data Analysis: As the inhibitor displaces the fluorescent peptide from Bcl-2, the peptide tumbles more freely, causing a decrease in polarization. The data is plotted as polarization vs. inhibitor concentration, and the IC50 is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation.
Protocol 2: Cell Viability and Apoptosis Assay (Flow Cytometry)
This assay measures the extent of apoptosis induced by the inhibitor in a cancer cell line.
-
Objective: To determine the cellular potency (EC50) and confirm the apoptotic mechanism of cell death.
-
Materials:
-
Bcl-2 dependent cancer cells (e.g., RS4;11).
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test inhibitor.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
-
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to acclimate.
-
Treat cells with a serial dilution of the inhibitor (e.g., 0.1 nM to 10 µM) for 24-48 hours. Include a DMSO vehicle control.
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. The percentage of apoptotic cells (early + late) is plotted against inhibitor concentration to calculate the EC50.
-
Caption: Workflow for a cell-based apoptosis assay using flow cytometry.
Mandatory Visualizations: Logical Relationships
Selectivity Profile of the Inhibitor
The therapeutic success of a Bcl-2 inhibitor is highly dependent on its selectivity. This diagram illustrates the desired binding profile, where the inhibitor potently targets Bcl-2 while sparing other anti-apoptotic proteins to avoid off-target toxicity.
Caption: Desired selectivity profile for minimizing off-target toxicity.
References
- 1. Bcl-2 - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in targeting the BCL-2 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleck.co.jp [selleck.co.jp]
A Technical Guide to Dual Mcl-1 and Bcl-2 Inhibition: A Promising Anti-Cancer Strategy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles behind the dual inhibition of Myeloid Cell Leukemia 1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2), two key anti-apoptotic proteins. Overexpression of Mcl-1 and Bcl-2 is a common mechanism by which cancer cells evade programmed cell death (apoptosis), leading to tumor progression and resistance to therapy.[1][2][3] Simultaneously targeting both of these proteins presents a promising therapeutic strategy to overcome resistance and induce synergistic cancer cell death.[4][5][6] This document outlines the underlying signaling pathways, representative quantitative data for dual inhibitors, and detailed experimental protocols for their evaluation.
The Rationale for Dual Inhibition
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[7][8][9] This family includes both pro-apoptotic members (e.g., Bax, Bak, Bim, Puma, Noxa) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1).[4][8] In healthy cells, a delicate balance between these opposing factions dictates cell fate. In many cancers, this balance is tipped in favor of survival through the overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1.[1][2] These proteins sequester pro-apoptotic "activator" BH3-only proteins (like Bim) and prevent the activation of "effector" proteins Bax and Bak, thereby inhibiting the mitochondrial outer membrane permeabilization (MOMP) that is a point of no return in apoptosis.[3][4][8]
Tumors often develop a dependency on more than one anti-apoptotic protein for survival.[10] Inhibition of only one, for instance with a selective Bcl-2 inhibitor like Venetoclax, can lead to resistance as the cancer cells upregulate other anti-apoptotic proteins, particularly Mcl-1, to compensate.[4][11] Therefore, the dual inhibition of both Bcl-2 and Mcl-1 is a rational approach to preemptively combat this resistance mechanism and induce a more robust apoptotic response in a wider range of cancers.[4][6][10]
Core Signaling Pathway
The intrinsic apoptosis pathway is initiated by various cellular stresses, leading to the activation of BH3-only proteins. These proteins then interact with and inhibit the anti-apoptotic Bcl-2 family members, or directly activate the pro-apoptotic effector proteins Bax and Bak. The dual inhibition of Bcl-2 and Mcl-1 frees up pro-apoptotic proteins, leading to Bax/Bak oligomerization, MOMP, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
Quantitative Data Presentation
The efficacy of dual Bcl-2/Mcl-1 inhibitors is quantified through various biochemical and cell-based assays. The data below is representative of the types of measurements performed to characterize such compounds.
| Compound ID | Target | Binding Affinity (Ki, nM) | Cellular IC50 (nM) - H929 Cell Line |
| Bcl-2-IN-4 | Mcl-1 | 5.2 | 150 |
| Bcl-2 | 15.8 | ||
| Bcl-xL | > 5000 | ||
| Control A | Mcl-1 | 2.1 | 450 |
| (Mcl-1 selective) | Bcl-2 | > 10000 | |
| Bcl-xL | > 10000 | ||
| Control B | Mcl-1 | > 10000 | > 10000 |
| (Bcl-2 selective) | Bcl-2 | 0.8 | |
| Bcl-xL | 2500 |
Table 1: Representative quantitative data for a hypothetical dual Bcl-2/Mcl-1 inhibitor (this compound) compared to selective inhibitors. Ki values indicate the binding affinity to the target protein, while IC50 values represent the concentration required to inhibit 50% of cell viability in a cancer cell line known to be dependent on both Mcl-1 and Bcl-2.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of dual Bcl-2/Mcl-1 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound to Bcl-2 and Mcl-1 proteins by measuring the displacement of a fluorescently labeled peptide probe.[12][13][14]
Materials:
-
GST-tagged recombinant human Bcl-2 or Mcl-1 protein.
-
FAM-labeled Bak or Noxa BH3 peptide probe.
-
Terbium-conjugated anti-GST antibody (donor fluorophore).
-
Assay Buffer: 20 mM K Phosphate, pH 7.5, 50 mM NaCl, 1 mM EDTA, 0.005% Triton X-100.
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
384-well, low-volume, black microplates.
-
TR-FRET-capable microplate reader.
Procedure:
-
Prepare the protein-antibody mix: Dilute the GST-tagged Bcl-2 or Mcl-1 protein and the Terbium-conjugated anti-GST antibody in assay buffer to the desired final concentrations (e.g., 4 nM protein, 1 nM antibody).
-
Dispense 5 µL of the protein-antibody mix into each well of the 384-well plate.
-
Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the protein.
-
Prepare the peptide probe solution: Dilute the FAM-labeled BH3 peptide in assay buffer to its final concentration (e.g., 100 nM).
-
Add 5 µL of the peptide probe solution to each well.
-
Incubate the plate for 60-180 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm for Terbium and 520 nm for FAM).
-
Calculate the ratio of the emission signals (620 nm / 520 nm).
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a dual inhibitor.
Materials:
-
Human cancer cell line (e.g., H929, a multiple myeloma line dependent on both Bcl-2 and Mcl-1).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well clear-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 100 µL of the serially diluted test compound to the wells (in triplicate). Include wells with vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 4-16 hours at 37°C, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to confirm that the dual inhibitor disrupts the interaction between anti-apoptotic proteins (Bcl-2, Mcl-1) and pro-apoptotic proteins (e.g., Bim) within the cell.
Materials:
-
Cancer cells treated with the test compound or vehicle.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-Bcl-2 or anti-Mcl-1 for immunoprecipitation; anti-Bim for immunoblotting.
-
Protein A/G magnetic beads.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescent substrate.
Procedure:
-
Treat cells with the test compound at a relevant concentration (e.g., 1x or 5x the IC50) for 4-6 hours.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate 500-1000 µg of protein lysate with 2-4 µg of the immunoprecipitating antibody (e.g., anti-Mcl-1) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with cold lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody for the interacting protein (e.g., anti-Bim).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. A decrease in the co-immunoprecipitated Bim in the compound-treated sample compared to the control indicates disruption of the Mcl-1/Bim interaction.
Experimental and Logical Workflows
The discovery and validation of a dual Bcl-2/Mcl-1 inhibitor follows a logical progression from initial screening to in vivo efficacy studies.
Conclusion and Future Directions
The dual inhibition of Bcl-2 and Mcl-1 represents a powerful strategy to induce apoptosis in cancer cells and overcome acquired resistance to single-agent BH3 mimetics. The continued development of potent and selective dual inhibitors holds significant promise for the treatment of various hematological malignancies and solid tumors. Future research will focus on optimizing the therapeutic window of these compounds to minimize on-target toxicities in normal tissues, identifying predictive biomarkers to select patient populations most likely to respond, and exploring rational combination therapies with other anti-cancer agents to achieve durable clinical responses.
References
- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. MCL-1–dependent leukemia cells are more sensitive to chemotherapy than BCL-2–dependent counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of dual Bcl-2/Mcl-1 inhibitors bearing 2-(1H-indol-4-yl)benzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Mcl-1 and Bcl-2 inhibition as promising approach for treating tuberculosis | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Why do BCL-2 inhibitors work and where should we use them in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcl-2 family: Novel insight into individualized therapy for ovarian cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Assay in Summary_ki [bindingdb.org]
- 14. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Discovery and Synthesis of Bcl-2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bcl-2 as a Therapeutic Target
The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptosis pathway, a programmed cell death mechanism crucial for tissue homeostasis.[1] Overexpression of Bcl-2 is a hallmark of many cancers, enabling malignant cells to evade apoptosis and contributing to tumor progression and resistance to conventional therapies. This makes Bcl-2 an attractive target for the development of novel anticancer drugs. The therapeutic strategy revolves around inhibiting the anti-apoptotic function of Bcl-2, thereby restoring the natural cell death process in cancer cells. This is primarily achieved by developing small molecule inhibitors that bind to a hydrophobic groove on the Bcl-2 surface, mimicking the action of pro-apoptotic BH3-only proteins and preventing Bcl-2 from sequestering and inactivating pro-apoptotic proteins like Bax and Bak.
This guide provides a technical overview of the discovery and synthesis of Bcl-2 inhibitors, using a selection of representative compounds as case studies. It details the experimental methodologies and presents key quantitative data for these molecules.
Case Studies: Discovery and Synthesis of Representative Bcl-2 Inhibitors
As the specific compound "Bcl-2-IN-4" is not documented in publicly available scientific literature, this guide will focus on well-characterized Bcl-2 inhibitors to illustrate the principles of discovery and synthesis in this field. The selected examples are HA14-1 , a first-generation Bcl-2 inhibitor discovered through structure-based screening, and DC-B01 , a more recent inhibitor identified via virtual screening that targets a different domain of the Bcl-2 protein.
HA14-1: A Structure-Based Discovery
HA14-1, ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, was one of the first small organic compounds identified as a Bcl-2 inhibitor through in silico screening.[2] Its discovery was a landmark in targeting the Bcl-2 protein with non-peptidic small molecules.
The synthesis of HA14-1 was achieved following the method published by Yu et al.[2] While the detailed step-by-step synthesis is proprietary, the general approach involves a multi-component reaction, a common strategy for building molecular complexity in a single step.
The biological activity of HA14-1 has been characterized in various assays, and the key quantitative data is summarized in the table below.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Bcl-2 binding) | ~9 µM | Competitive binding assay with Flu-BakBH3 peptide | [3][4] |
| Cell Viability (HL-60 cells) | >90% viability loss at 50 µM | MTT assay, 4-hour treatment | [4] |
DC-B01: A Novel BH4 Domain Inhibitor
DC-B01 is a recently discovered small molecule inhibitor of Bcl-2 that distinguishes itself by targeting the BH4 domain, unlike most inhibitors that target the BH3-binding groove.[5][6] This alternative binding site presents a novel strategy for modulating Bcl-2 function. DC-B01 was identified through a combination of virtual screening and subsequent biophysical and biochemical validation.[5][6]
The specific synthetic route for DC-B01 is detailed in the supplementary information of its discovery publication. The synthesis involves a multi-step process culminating in the final compound.
DC-B01 has demonstrated potent and specific activity in a range of assays. The key quantitative findings are presented in the table below.
| Parameter | Value | Assay Conditions | Reference |
| KD (Binding to full-length Bcl-2) | 2.16 µM | Surface Plasmon Resonance (SPR) | [5][7] |
| KD (Binding to ΔBH3 Bcl-2) | 2.81 µM | Surface Plasmon Resonance (SPR) | [5] |
| IC50 (RS;4:11 cells) | 3.15 µM | Cell growth inhibition assay | [7] |
| IC50 (H460 cells) | 3.74 µM | Cell growth inhibition assay | [7] |
| IC50 (A375 cells) | 14.47 µM | Cell growth inhibition assay | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the discovery and characterization of Bcl-2 inhibitors.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10][11]
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.[10][11]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of medium and incubate for the desired period.[4]
-
Add the test compound (e.g., HA14-1) at various concentrations and incubate for the desired exposure time (e.g., 4 hours).[4]
-
Add 10 µL of MTT solution (final concentration 0.45 mg/mL) to each well.[8]
-
Incubate for 1-4 hours at 37°C.[8]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly to ensure complete solubilization.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Apoptosis Assay: Annexin V Staining
Annexin V staining is a common method for detecting apoptosis by flow cytometry.[12]
-
Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, and is used to identify necrotic or late apoptotic cells.
-
Protocol:
-
Collect both floating and adherent cells and wash them twice with PBS.[12]
-
Resuspend the cell pellet in 400 µL of PBS.[12]
-
For each sample, prepare 100 µL of incubation buffer containing Annexin V-FITC and propidium iodide.[12]
-
Add 100 µL of the incubation buffer to 400 µL of the cell suspension.[12]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[12]
-
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the binding of a ligand to its target protein in a cellular context.[13][14]
-
Principle: The binding of a ligand to a protein often increases its thermal stability. In CETSA, cells are treated with a compound and then heated. Ligand-bound proteins will remain soluble at higher temperatures compared to unbound proteins, which will denature and precipitate. The amount of soluble protein remaining at different temperatures is then quantified, typically by Western blotting.[13]
-
Protocol:
-
Treat cells with the compound of interest or a vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the target protein (Bcl-2) in the soluble fraction by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway involving Bcl-2 and a general workflow for the discovery of Bcl-2 inhibitors.
Caption: The Bcl-2 signaling pathway in apoptosis.
Caption: A general workflow for the discovery of Bcl-2 inhibitors.
References
- 1. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and identification of a novel small molecule BCL-2 inhibitor that binds to the BH4 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DC-B01 | BCL2 BH4 inhibitor | Probechem Biochemicals [probechem.com]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. japsonline.com [japsonline.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. annualreviews.org [annualreviews.org]
Chemical structure and properties of Bcl-2-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bcl-2-IN-4 is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptotic pathway. Dysregulation of Bcl-2 is a hallmark of various malignancies, contributing to cancer cell survival and resistance to therapy. This compound demonstrates high affinity for Bcl-2, leading to the disruption of its interaction with pro-apoptotic proteins and subsequent induction of apoptosis in cancer cells. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
This compound, identified as compound 2 in patent WO2021180040A1, is a novel small molecule inhibitor of Bcl-2.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 2703134-40-9 | [1] |
| Molecular Formula | Not Publicly Available | - |
| Molecular Weight | Not Publicly Available | - |
| Oral Activity | Orally active | [1] |
Biological Activity and Properties
This compound is characterized by its high potency and selectivity for the Bcl-2 protein over other members of the Bcl-2 family, such as Bcl-xL. This selectivity is crucial for minimizing off-target effects and associated toxicities.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Bcl-2 IC50 | 1.5 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Assay | [1] |
| Bcl-xL IC50 | 411 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Assay | [1] |
| Selectivity (Bcl-xL/Bcl-2) | >200-fold | - | [1] |
| Cell Proliferation IC50 | 2.7 nM | RS4;11 (human B-cell precursor leukemia) | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a BH3 mimetic. It binds to the BH3-binding groove of the anti-apoptotic Bcl-2 protein, thereby displacing pro-apoptotic proteins like Bim, Bak, and Bax. The release of these pro-apoptotic effectors leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Experimental Protocols
The following are generalized protocols representative of the methodologies likely employed for the characterization of this compound, based on standard practices in the field. The specific details for this compound would be found in the cited patent literature.
Bcl-2/Bcl-xL Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the protein-protein interaction between Bcl-2 or Bcl-xL and a pro-apoptotic BH3 peptide (e.g., from Bim or Bak).
Materials:
-
Recombinant GST-tagged Bcl-2 or His-tagged Bcl-xL protein
-
Fluorescently labeled (e.g., FITC or FAM) BH3 peptide
-
Anti-GST or Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Streptavidin conjugated to a FRET acceptor (if using a biotinylated peptide)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
This compound (or other test compounds) serially diluted in DMSO
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add the recombinant Bcl-2 or Bcl-xL protein and the FRET donor-conjugated antibody.
-
Add the fluorescently labeled BH3 peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.
RS4;11 Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of the RS4;11 human B-cell precursor leukemia cell line, which is known to be dependent on Bcl-2 for survival.
Materials:
-
RS4;11 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS)
-
This compound serially diluted in DMSO
-
96-well clear-bottom cell culture plates
Procedure:
-
Seed RS4;11 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Allow cells to attach and resume growth overnight.
-
Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the DMSO control and plot the percentage of viable cells against the compound concentration to determine the IC50 value.
Synthesis
The detailed synthesis protocol for this compound is proprietary and described within the patent WO2021180040A1. Researchers interested in the synthesis of this compound should refer to the "Examples" section of this patent document for a step-by-step description of the chemical reactions, purification methods, and characterization of intermediates and the final product.
Conclusion
This compound is a highly potent and selective small molecule inhibitor of Bcl-2 with significant anti-proliferative activity in Bcl-2-dependent cancer cell lines. Its favorable in vitro profile suggests its potential as a therapeutic agent for the treatment of hematological malignancies and other cancers characterized by Bcl-2 overexpression. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
Technical Guide: Bcl-2-IN-4 (CAS 2703134-40-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-IN-4 is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] As a key regulator of the intrinsic apoptotic pathway, Bcl-2 is a validated therapeutic target in various malignancies.[2][3] Overexpression of Bcl-2 allows cancer cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[3] this compound demonstrates high affinity for Bcl-2 and significant selectivity over other Bcl-2 family members, such as Bcl-xL, making it a valuable tool for investigating the role of Bcl-2 in cancer biology and a potential candidate for further drug development.[1] This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, and relevant experimental protocols.
Physicochemical and Biological Properties
This compound is an orally active small molecule.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2703134-40-9 | [1] |
| Molecular Formula | C46H50ClN9O7S | [1] |
| Molecular Weight | 908.46 g/mol | [1] |
Quantitative Biological Data
The inhibitory activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this inhibitor.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | Bcl-2 | 1.5 nM | [1] |
| Biochemical Assay | Bcl-xL | 411 nM | [1] |
| Cell Proliferation Assay | RS4;11 | 2.7 nM | [1] |
Note: The >200-fold selectivity for Bcl-2 over Bcl-xL highlights the specificity of this inhibitor.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its pro-apoptotic effect by selectively binding to the BH3-binding groove of the Bcl-2 protein. This action inhibits the sequestration of pro-apoptotic proteins like Bim, Bak, and Bax by Bcl-2.[2][3] The released pro-apoptotic proteins can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[4][5]
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. The Bcl-2 apoptotic switch in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 5. Cellosaurus cell line RS4;11 (CVCL_0093) [cellosaurus.org]
In-depth Technical Guide to Bcl-2-IN-4: A Potent and Selective Bcl-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular and functional characteristics of Bcl-2-IN-4, a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the intrinsic apoptosis pathway.
Core Molecular Data
This compound is a small molecule inhibitor designed to specifically target the BH3-binding groove of the anti-apoptotic protein Bcl-2, thereby reactivating the programmed cell death pathway in cancer cells. The key molecular details are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 908.46 g/mol | [1] |
| Chemical Formula | C46H50ClN9O7S | [1] |
| CAS Number | 2703134-40-9 | [1] |
| Mechanism of Action | Potent, orally active, and selective Bcl-2 inhibitor | [1] |
| IC50 (Bcl-2) | 1.5 nM | [1] |
| IC50 (Bcl-xL) | 411 nM | [1] |
| Cell Proliferation IC50 (RS4;11) | 2.7 nM | [1] |
Bcl-2 Signaling Pathway and Mechanism of Inhibition
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, or programmed cell death. This pathway is crucial for normal tissue homeostasis, and its dysregulation is a hallmark of many cancers, leading to uncontrolled cell survival.
The Bcl-2 family consists of both pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1). In healthy cells, a delicate balance between these opposing factions dictates cell fate. Anti-apoptotic proteins, such as Bcl-2, function by sequestering their pro-apoptotic counterparts, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).
In many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 creates a survival advantage, allowing malignant cells to evade apoptosis. Bcl-2 inhibitors, such as this compound, are designed to disrupt this pathological survival mechanism. These small molecules, often referred to as "BH3 mimetics," bind to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins. The liberated pro-apoptotic proteins are then free to induce MOMP, leading to the release of cytochrome c and other pro-apoptotic factors from the mitochondria, ultimately culminating in caspase activation and the execution of apoptosis.
Below is a diagram illustrating the Bcl-2 signaling pathway and the point of intervention for an inhibitor like this compound.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of Bcl-2 inhibitors, based on methodologies described in the patent literature (WO2021180040A1) and related publications. These should be adapted and optimized for specific experimental conditions.
Synthesis of this compound
The synthesis of this compound and analogous compounds typically involves a multi-step organic synthesis approach. A generalized workflow is presented below. For the specific synthesis of this compound (referred to as compound 2 in the patent), the detailed procedures can be found within the experimental section of patent WO2021180040A1.
Biological Evaluation of this compound
1. In Vitro Binding Affinity Assay (Fluorescence Polarization)
This assay measures the ability of the inhibitor to disrupt the interaction between Bcl-2 and a fluorescently labeled BH3 peptide.
-
Materials: Recombinant human Bcl-2 protein, fluorescently labeled BH3 peptide (e.g., from Bim or Bad), this compound, assay buffer.
-
Procedure:
-
Prepare a solution of recombinant Bcl-2 protein and the fluorescently labeled BH3 peptide in the assay buffer.
-
Add serial dilutions of this compound to the protein-peptide mixture in a microplate.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
A decrease in fluorescence polarization indicates the displacement of the fluorescent peptide from Bcl-2 by the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
-
2. Cell-Based Proliferation/Viability Assay
This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on Bcl-2 for survival (e.g., RS4;11).
-
Materials: Bcl-2-dependent cancer cell line (e.g., RS4;11), cell culture medium, this compound, a reagent for measuring cell viability (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
3. Apoptosis Induction Assay (Flow Cytometry)
This assay confirms that the observed decrease in cell viability is due to the induction of apoptosis.
-
Materials: Cancer cell line, this compound, Annexin V-FITC and Propidium Iodide (PI) staining kit, flow cytometer.
-
Procedure:
-
Treat the cells with this compound at a concentration around its IC50 value for a defined period (e.g., 24-48 hours).
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive).
-
This technical guide provides a foundational understanding of this compound. For more detailed experimental procedures and data, it is recommended to consult the primary literature, including the cited patent application WO2021180040A1.
References
In Vitro Characterization of Bcl-2-IN-4: A Technical Guide
Disclaimer: The following technical guide details the in vitro characterization of a hypothetical Bcl-2 inhibitor, designated "Bcl-2-IN-4". The data presented are for illustrative purposes and are based on typical findings for selective Bcl-2 inhibitors.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel Bcl-2 inhibitors. It provides an overview of key in vitro assays, corresponding experimental protocols, and data interpretation.
Introduction to Bcl-2 and Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1][2] This family includes both pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[2] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[1][3] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the apoptotic signaling pathway in cancer cells.[4] this compound is a novel investigational small molecule designed to selectively inhibit the anti-apoptotic protein Bcl-2.
Biochemical Characterization of this compound
Biochemical assays are fundamental to determining the direct interaction of an inhibitor with its target protein and assessing its binding affinity and selectivity.
A primary step in characterizing a Bcl-2 inhibitor is to quantify its binding affinity to Bcl-2 and other anti-apoptotic family members to determine its potency and selectivity.[5] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for this purpose.[6]
Table 1: Binding Affinity of this compound to Anti-Apoptotic Bcl-2 Family Proteins
| Protein | Ki (nM) |
| Bcl-2 | 0.5 |
| Bcl-xL | 850 |
| Mcl-1 | >10,000 |
| Bcl-w | 2,500 |
| Bfl-1/A1 | >10,000 |
-
Reagents: His-tagged recombinant human Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1), biotinylated BIM BH3 peptide, Terbium-cryptate labeled anti-His antibody (donor), and XL665-conjugated streptavidin (acceptor).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 and 1% BSA.
-
Procedure:
-
Add 5 µL of assay buffer containing the respective Bcl-2 family protein to the wells of a 384-well plate.
-
Add 5 µL of this compound at various concentrations (typically a serial dilution).
-
Add 5 µL of a pre-mixed solution of biotinylated BIM BH3 peptide and XL665-conjugated streptavidin.
-
Add 5 µL of Terbium-cryptate labeled anti-His antibody.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis: The TR-FRET ratio (665 nm/620 nm) is calculated and plotted against the inhibitor concentration. The IC50 values are determined from the resulting dose-response curve and converted to Ki values using the Cheng-Prusoff equation.
Cellular Characterization of this compound
Cell-based assays are essential to confirm the on-target activity of the inhibitor in a biological context and to assess its functional consequences.
To demonstrate the Bcl-2-dependent mechanism of action, the effect of this compound on the viability of cell lines with known dependence on specific anti-apoptotic proteins is evaluated.
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Bcl-2 Family Dependence | EC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | Bcl-2 | 15 |
| MOLT-4 | Acute Lymphoblastic Leukemia | Bcl-xL | >5,000 |
| H929 | Multiple Myeloma | Mcl-1 | >10,000 |
| OCI-LY1 | Diffuse Large B-cell Lymphoma | Bcl-2 | 25 |
-
Cell Culture: Culture cancer cell lines in their recommended media and conditions.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is plotted against the inhibitor concentration to determine the EC50 value.
To confirm that cell death occurs via apoptosis, assays that measure markers of apoptosis, such as caspase activation or Annexin V staining, are performed.
-
Cell Treatment: Treat Bcl-2 dependent cells (e.g., RS4;11) with this compound at various concentrations for 24 hours.
-
Procedure:
-
Follow the same initial steps as the cell viability assay.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Mix and incubate at room temperature for 1-2 hours.
-
Measure luminescence.
-
-
Data Analysis: An increase in luminescence indicates the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Mechanism of Action
Understanding the molecular mechanism by which this compound induces apoptosis is crucial.
Co-immunoprecipitation (Co-IP) can be used to demonstrate that this compound disrupts the interaction between Bcl-2 and pro-apoptotic proteins like BIM.
-
Cell Lysis: Treat Bcl-2 dependent cells with this compound for 4-6 hours. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-Bcl-2 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the Bcl-2 protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against Bcl-2 and BIM.
-
-
Data Analysis: A decrease in the amount of BIM co-immunoprecipitated with Bcl-2 in the presence of this compound indicates that the inhibitor disrupts their interaction.
Visualizations
Caption: Bcl-2 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for the TR-FRET based Bcl-2 binding assay.
Caption: Workflow for determining cell viability upon treatment with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bcl-2 Family - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
In-Depth Technical Guide: Bcl-2-IN-4 Binding Affinity to Bcl-2 Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Bcl-2-IN-4 to its target protein, Bcl-2. This document includes quantitative binding data, detailed experimental methodologies for assessing such interactions, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Bcl-2 and Apoptosis
The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic pathway of apoptosis, or programmed cell death.[1][2][3] Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria, a key event in the apoptotic cascade.[2] It functions by binding to and sequestering pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.[2] In many cancers, Bcl-2 is overexpressed, leading to the survival of malignant cells that would otherwise undergo apoptosis.[2] This makes Bcl-2 a prime target for cancer therapy. Bcl-2 inhibitors, by blocking the anti-apoptotic function of Bcl-2, can restore the natural process of cell death in cancer cells.[4][5]
Quantitative Binding Affinity of this compound
This compound is a potent and selective inhibitor of the Bcl-2 protein. The following table summarizes the key quantitative metrics of its binding affinity and cellular activity.
| Metric | Target/Cell Line | Value | Selectivity | Reference |
| IC50 | Bcl-2 | 1.5 nM | >200-fold vs. Bcl-xL | [6] |
| IC50 | Bcl-xL | 411 nM | [6] | |
| IC50 | RS4;11 cells | 2.7 nM | [6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical assays are commonly employed to determine the binding affinity of small molecule inhibitors to Bcl-2. While the specific protocol used for this compound is detailed in patent literature (WO2021180040A1), this section outlines the general methodologies for three standard, high-throughput techniques.[6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, homogeneous assay format widely used for studying protein-protein interactions and inhibitor screening.[7][8]
Principle: This assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., a red-shifted dye). In a Bcl-2 binding assay, a tagged Bcl-2 protein might be labeled with the donor, and a fluorescently labeled ligand (e.g., a BH3 peptide) with the acceptor. When in close proximity due to binding, excitation of the donor results in energy transfer and emission from the acceptor. A test compound that inhibits this interaction will disrupt FRET, leading to a decrease in the acceptor signal. The use of long-lifetime lanthanide donors allows for a time-delay between excitation and detection, minimizing background fluorescence.[9]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Dilute recombinant His-tagged Bcl-2 protein and a biotinylated BH3-domain peptide (e.g., from Bak or Bim) to desired concentrations in the assay buffer.
-
Dilute a Europium-labeled anti-His antibody (donor) and Streptavidin-conjugated acceptor fluorophore in the assay buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the assay wells.
-
Add 5 µL of the Bcl-2 protein solution.
-
Add 5 µL of the biotinylated BH3 peptide solution.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibration.
-
Add 5 µL of the pre-mixed donor and acceptor fluorophore solution.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation typically around 320-340 nm.
-
Measure emission at two wavelengths: the donor emission (e.g., ~620 nm) and the acceptor emission (e.g., ~665 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based, no-wash immunoassay technology used for detecting biomolecular interactions with high sensitivity.[10][11]
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads.[12] In a Bcl-2 binding assay, one might use a biotinylated BH3 peptide that binds to Streptavidin-coated Donor beads, and an antibody against a tag on the Bcl-2 protein that binds to Acceptor beads. When the Bcl-2 protein and the BH3 peptide interact, they bring the Donor and Acceptor beads into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at ~615 nm.[12] An inhibitor will prevent this interaction, resulting in a decreased signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare assay buffer as per the manufacturer's instructions.
-
Dilute biotinylated anti-analyte antibody and acceptor bead-conjugated anti-analyte antibody in the assay buffer.
-
Dilute the analyte (recombinant Bcl-2 protein) to the desired concentration.
-
Prepare a serial dilution of the test compound.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compound to the wells.
-
Add 5 µL of the Bcl-2 protein.
-
Add 5 µL of a mix of the biotinylated antibody and the acceptor beads.
-
Incubate for a specified time (e.g., 90 minutes) at room temperature.
-
Add 10 µL of the Streptavidin-Donor beads.
-
Incubate for a further period (e.g., 60 minutes) in the dark at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The signal is measured as light emission at ~615 nm.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to affinity data.[13][14]
Principle: One binding partner (the ligand, e.g., Bcl-2 protein) is immobilized on a sensor chip. A solution containing the other binding partner (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle. This change is proportional to the mass bound to the surface and is recorded in a sensorgram.[14]
Detailed Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified Bcl-2 protein in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level through amine coupling.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte (this compound) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over the immobilized Bcl-2 surface, followed by a dissociation phase where only running buffer is flowed.
-
Regenerate the surface between cycles with a pulse of a harsh solution (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.
-
-
Data Acquisition and Analysis:
-
The binding events are recorded in real-time as a sensorgram (response units vs. time).
-
The association rate (ka) and dissociation rate (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
Visualizations
Bcl-2 Signaling Pathway in Apoptosis
Caption: The intrinsic apoptosis pathway regulated by the Bcl-2 family of proteins.
Experimental Workflow for TR-FRET Assay
Caption: A generalized workflow for determining inhibitor IC50 using a TR-FRET assay.
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 10. revvity.com [revvity.com]
- 11. revvity.com [revvity.com]
- 12. tgrbiosciences.com [tgrbiosciences.com]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. criver.com [criver.com]
In-depth Technical Guide: Selectivity Profile of Bcl-2-IN-4 Against Other Bcl-2 Family Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of the Bcl-2 inhibitor, Bcl-2-IN-4. The document details its binding affinity against various members of the B-cell lymphoma 2 (Bcl-2) protein family, the experimental methodologies used to determine these interactions, and the relevant cellular activity. This guide is intended to provide researchers, scientists, and drug development professionals with the core information necessary to evaluate and potentially utilize this compound in apoptosis-related research.
Introduction to Bcl-2 Family Proteins and Apoptosis
The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis, or programmed cell death. This family is comprised of both pro-apoptotic members (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1/Bfl-1). The balance between these opposing factions dictates the cell's fate. In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, leading to tumor progression and resistance to therapy.
Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins (BH3 mimetics) can restore the apoptotic signaling by binding to and inhibiting the anti-apoptotic Bcl-2 family members. The selectivity of these inhibitors is a critical aspect of their therapeutic potential, as different cancer types can be dependent on different anti-apoptotic proteins for survival.
Selectivity Profile of this compound
This compound is a potent and selective inhibitor of the Bcl-2 protein. Its selectivity has been characterized through biochemical assays that measure its binding affinity to various Bcl-2 family members. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Bcl-2 Family Protein | IC50 (nM) | Selectivity (fold vs. Bcl-2) |
| Bcl-2 | 1.5 | 1 |
| Bcl-xL | 411 | >274 |
Data sourced from patent WO2021180040A1, as cited by commercial suppliers[1].
As the data indicates, this compound demonstrates high affinity for Bcl-2, with an IC50 value in the low nanomolar range. Importantly, it exhibits a selectivity of over 200-fold for Bcl-2 compared to the closely related anti-apoptotic protein Bcl-xL[1]. Data for other Bcl-2 family members such as Mcl-1, Bcl-w, and A1/Bfl-1 is not currently available in the public domain.
Cellular Activity
In addition to its biochemical profile, the on-target activity of this compound has been demonstrated in a cellular context. In the RS4;11 human B-cell precursor leukemia cell line, which is known to be dependent on Bcl-2 for survival, this compound inhibits cell proliferation with an IC50 of 2.7 nM[1]. This potent cellular activity is consistent with its high binding affinity for Bcl-2.
Experimental Protocols
The determination of the binding affinities and cellular activity of Bcl-2 inhibitors like this compound typically involves a series of standardized biochemical and cell-based assays. The following are detailed descriptions of the likely methodologies employed.
Biochemical Binding Affinity Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method for quantifying the binding of an inhibitor to its target protein in a high-throughput format.
-
Principle: The assay measures the disruption of the interaction between a Bcl-2 family protein and a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BIM, BID, or BAD). The Bcl-2 protein is typically tagged (e.g., with a His-tag or GST-tag) and is recognized by a terbium- or europium-labeled antibody (the FRET donor). The BH3 peptide is labeled with a fluorescent acceptor molecule (e.g., fluorescein or a cyanine dye). When the Bcl-2 protein and the BH3 peptide are in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that binds to the BH3-binding groove of the Bcl-2 protein will displace the fluorescent peptide, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant human Bcl-2 family proteins (Bcl-2, Bcl-xL, etc.) are incubated with a fluorescently labeled BH3 peptide and the donor-labeled antibody in an appropriate assay buffer.
-
This compound is added in a serial dilution to determine its dose-dependent inhibitory effect.
-
The reaction is incubated to reach binding equilibrium.
-
The fluorescence is read on a plate reader capable of time-resolved fluorescence measurements, with an initial excitation of the donor and subsequent measurement of both donor and acceptor emission.
-
The ratio of acceptor to donor emission is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Fluorescence Polarization (FP) Assay
This is another widely used method to measure binding interactions in solution.
-
Principle: The assay is based on the principle that a small, fluorescently labeled molecule (the tracer, in this case, a BH3 peptide) tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to a much larger molecule (the Bcl-2 protein), its rotation slows down, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the tracer from the protein, causing a decrease in polarization.
-
Protocol Outline:
-
A constant concentration of a fluorescently labeled BH3 peptide is incubated with a fixed concentration of the recombinant Bcl-2 family protein.
-
This compound is added in varying concentrations.
-
The reaction is allowed to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
The IC50 value is calculated by plotting the change in fluorescence polarization against the inhibitor concentration.
-
Cellular Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cell lines that are dependent on specific Bcl-2 family members.
-
Principle: Cell viability is assessed after a defined period of treatment with the inhibitor. A common method is the use of a reagent such as resazurin (e.g., CellTiter-Blue) or a tetrazolium salt (e.g., MTT or WST-1), which is metabolically reduced by viable cells to a fluorescent or colored product. The amount of product is directly proportional to the number of living cells.
-
Protocol Outline:
-
RS4;11 cells are seeded in 96-well plates at a predetermined density.
-
The cells are treated with a range of concentrations of this compound.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
A viability reagent is added to each well, and the plates are incubated for a further period to allow for the conversion of the substrate.
-
The fluorescence or absorbance is measured using a plate reader.
-
The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Intrinsic Apoptosis Pathway and Bcl-2 Inhibition
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
TR-FRET Assay Experimental Workflow
Caption: Experimental workflow for a TR-FRET based Bcl-2 binding assay.
Cellular Proliferation Assay Workflow
Caption: Experimental workflow for a cellular proliferation assay.
Conclusion
This compound is a highly potent and selective inhibitor of the anti-apoptotic protein Bcl-2. Its strong binding affinity and significant selectivity over Bcl-xL, coupled with its potent activity in a Bcl-2-dependent cancer cell line, make it a valuable tool for research into the mechanisms of apoptosis and as a potential starting point for the development of novel anti-cancer therapeutics. Further characterization of its binding profile against a broader range of Bcl-2 family members will provide a more complete understanding of its selectivity and potential therapeutic window. The experimental protocols outlined in this guide provide a framework for the continued investigation and application of this and similar compounds.
References
Technical Guide: The Role of Bcl-2 Inhibition in Apoptosis Induction using Venetoclax (ABT-199) as a Core Example
An in-depth search has revealed no publicly available scientific literature or data for a specific molecule designated "Bcl-2-IN-4". This designation may refer to a compound that is not yet publicly disclosed, is in a very early stage of development, or is known by a different name.
Therefore, this guide will focus on the well-characterized and clinically approved Bcl-2 inhibitor, Venetoclax (ABT-199) , as a representative example to illustrate the principles of apoptosis induction through Bcl-2 inhibition. The information presented for Venetoclax will serve as a comprehensive template that can be applied to the study of other novel Bcl-2 inhibitors as they emerge.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the mechanism of action, experimental protocols, and quantitative data related to the Bcl-2 inhibitor Venetoclax.
Introduction to Bcl-2 and its Role in Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3] This family is comprised of both pro-apoptotic proteins (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1).[4][5] In healthy cells, a delicate balance between these opposing factions prevents unwanted cell death.[1] However, in many cancers, the overexpression of anti-apoptotic proteins like Bcl-2 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[6][7][8]
Anti-apoptotic Bcl-2 proteins function by sequestering pro-apoptotic "BH3-only" proteins and by preventing the activation and oligomerization of the effector proteins BAX and BAK.[4][5] Inhibition of anti-apoptotic Bcl-2 proteins with small molecules restores the natural process of apoptosis, making it a prime therapeutic strategy in oncology.[1][6]
Mechanism of Action of Bcl-2 Inhibitors
Bcl-2 inhibitors, often referred to as "BH3 mimetics," are small molecules designed to fit into the BH3-binding groove of anti-apoptotic Bcl-2 proteins.[5] By occupying this groove, they displace pro-apoptotic BH3-only proteins.[5] Once liberated, these activator proteins can directly engage and activate BAX and BAK.[2] Activated BAX and BAK then oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[1][3][5] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, which in turn activates the caspase cascade and culminates in the execution of apoptosis.[3][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. Bcl-2 oncoprotein blocks chemotherapy-induced apoptosis in a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Early-Stage Oncology Research: A Technical Guide to the Bcl-2 Inhibitor, Bcl-2-IN-4
Disclaimer: Publicly available information on a specific molecule designated "Bcl-2-IN-4" is not available. This technical guide, therefore, presents a representative overview of early-stage preclinical research on a hypothetical Bcl-2 inhibitor, herein referred to as this compound, based on established methodologies and data patterns observed for similar molecules in this class.
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a pivotal regulator of the intrinsic apoptotic pathway.[1][2][3] Its overexpression is a common feature in a multitude of cancers, contributing to tumor cell survival and resistance to conventional therapies.[4][5] Small molecule inhibitors targeting Bcl-2 have emerged as a promising therapeutic strategy to restore the natural process of programmed cell death in malignant cells.[1][6] This guide details the typical preclinical evaluation of a novel, potent, and selective Bcl-2 inhibitor, this compound.
Mechanism of Action
Bcl-2 and its anti-apoptotic relatives (e.g., Bcl-xL, Mcl-1) function by sequestering pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Bad) and the effector proteins Bax and Bak.[3][7][8] This action prevents the formation of mitochondrial outer membrane pores, a critical step in the apoptotic cascade.[3] this compound is designed to mimic the BH3 domain of pro-apoptotic proteins, binding with high affinity to the hydrophobic groove of Bcl-2. This competitive inhibition liberates pro-apoptotic proteins, leading to Bax/Bak activation, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[4][9]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Bcl-2 Expression | IC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | High | 8.5 |
| MOLM-13 | Acute Myeloid Leukemia | High | 12.2 |
| H146 | Small Cell Lung Cancer | High | 25.6 |
| A549 | Non-Small Cell Lung Cancer | Low | > 10,000 |
| MCF-7 | Breast Cancer | Moderate | 850.7 |
Table 2: In Vivo Efficacy of this compound in a RS4;11 Xenograft Model
| Treatment Group | Dosing Schedule | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, p.o. | 1540 ± 210 | - |
| This compound (50 mg/kg) | Daily, p.o. | 420 ± 95 | 72.7 |
| This compound (100 mg/kg) | Daily, p.o. | 185 ± 62 | 88.0 |
Experimental Protocols
Cell Viability Assay
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression curve fit (log(inhibitor) vs. response).
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously inoculated with a cancer cell line exhibiting high Bcl-2 expression (e.g., 1x10^7 RS4;11 cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at specified doses daily. The vehicle control group receives the formulation buffer.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., immunohistochemistry).
Experimental Workflow
Conclusion
The early-stage preclinical data for the representative Bcl-2 inhibitor, this compound, demonstrates potent and selective activity against cancer cells with high Bcl-2 expression. The in vitro cytotoxicity data, coupled with significant tumor growth inhibition in in vivo models, underscores the potential of this therapeutic approach. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to support its advancement into clinical development for the treatment of Bcl-2-dependent malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Bcl-2 based on the interaction of its BH4 domain with the inositol 1,4,5-trisphosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Embedded Together: The Life and Death Consequences of Interaction of the Bcl-2 Family with Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Pharmacodynamic Investigation of the Bcl-2 Inhibitor, Bcl-2-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of Bcl-2-IN-4, a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the intricate signaling pathways and experimental workflows involved in its characterization.
Core Pharmacodynamic Profile of this compound
This compound is an orally active and selective inhibitor of the Bcl-2 anti-apoptotic protein. Its primary mechanism of action is to disrupt the interaction between Bcl-2 and pro-apoptotic proteins, thereby restoring the natural process of programmed cell death, or apoptosis, in cancer cells that overexpress Bcl-2 for their survival.
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations (IC50) of this compound, demonstrating its potency and selectivity.
| Target | IC50 (nM) | Cell Line | IC50 (nM) |
| Bcl-2 | 1.5[1][2] | RS4;11 | 2.7[1][2] |
| Bcl-xL | 411[1][2] |
Note: The data indicates that this compound is over 200-fold more selective for Bcl-2 over the closely related anti-apoptotic protein Bcl-xL[1][2].
Key Experimental Methodologies
The characterization of this compound involves a series of robust biochemical and cell-based assays to determine its binding affinity, inhibitory activity, and cellular effects. Below are detailed protocols for the key experiments cited.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Bcl-2 Binding
This assay is employed to quantify the binding affinity of this compound to the Bcl-2 protein.
Principle: HTRF is a proximity-based assay that measures the fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore. In this context, a GST-tagged Bcl-2 protein is recognized by a terbium-chelate (donor) conjugated antibody, and a fluorescently labeled peptide (e.g., FAM-Bak or FAM-Bad) that binds to the hydrophobic groove of Bcl-2 serves as the acceptor. Inhibition of the Bcl-2/peptide interaction by this compound leads to a decrease in the HTRF signal.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., 20 mM K Phosphate, pH 7.5, 50 mM NaCl, 1 mM EDTA, 0.005% Triton X-100, and 1% DMSO).
-
Prepare solutions of GST-tagged Bcl-2 protein, FAM-labeled Bak/Bad peptide, and anti-GST-Tb antibody in the assay buffer at their optimal concentrations (e.g., 4 nM Bcl-2, 100 nM FAM-Bak peptide).
-
-
Assay Procedure:
-
Add the this compound dilutions to the wells of a microplate.
-
Add the GST-tagged Bcl-2 protein solution and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Add the FAM-labeled peptide and incubate for another defined period (e.g., 10 minutes).
-
Add the anti-GST-Tb antibody and incubate for a final period (e.g., 60 minutes) to allow for antibody binding.
-
-
Data Acquisition:
-
Measure the HTRF signal ratio (emission at 665 nm / emission at 620 nm) using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
RS4;11 Cell Proliferation Assay
This assay assesses the ability of this compound to inhibit the growth of the RS4;11 human B-cell precursor leukemia cell line, which is known to be dependent on Bcl-2 for survival.
Principle: Various methods can be employed to measure cell proliferation, including those based on DNA synthesis (e.g., BrdU incorporation), metabolic activity (e.g., MTT, XTT, MTS, or WST-1 assays), or ATP concentration. The MTT assay, a colorimetric assay, is a common choice. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol (MTT Assay):
-
Cell Seeding:
-
Seed RS4;11 cells into a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT reagent to each well and incubate for a period that allows for the formation of visible purple precipitate (typically 2-4 hours).
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The inhibition of Bcl-2 by this compound triggers the intrinsic pathway of apoptosis. The following diagrams, generated using the DOT language, illustrate this signaling cascade and the general workflows of the key experimental assays.
Bcl-2 Mediated Apoptotic Signaling Pathway
Caption: The intrinsic apoptotic pathway initiated by Bcl-2 inhibition.
Experimental Workflow for HTRF Assay
Caption: Workflow for determining Bcl-2 binding affinity using HTRF.
Experimental Workflow for Cell Proliferation (MTT) Assay
Caption: Workflow for assessing cell proliferation using the MTT assay.
Conclusion
This compound is a highly potent and selective small molecule inhibitor of Bcl-2. Its ability to induce apoptosis in Bcl-2-dependent cancer cell lines, such as RS4;11, underscores its potential as a targeted therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding of the pharmacodynamic properties of this compound for researchers and drug development professionals in the field of oncology. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Bcl-2-IN-4 in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-IN-4 is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of the intrinsic apoptosis pathway.[1] Overexpression of Bcl-2 is a common feature in many cancers, contributing to cell survival and resistance to chemotherapy.[2][3] this compound restores the apoptotic signaling cascade by binding to Bcl-2 and preventing it from sequestering pro-apoptotic proteins like Bax and Bak.[2][3] These application notes provide detailed protocols for utilizing this compound to induce and quantify apoptosis in cancer cell lines.
Mechanism of Action of Bcl-2 Inhibitors
The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members that govern mitochondrial outer membrane permeabilization (MOMP).[4] In healthy cells, anti-apoptotic Bcl-2 proteins bind to and inhibit the function of pro-apoptotic members, preventing the release of cytochrome c from the mitochondria.[2] Upon receiving an apoptotic stimulus, BH3-only proteins are activated and bind to anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic proteins.[5] Liberated Bax and Bak can then oligomerize and form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[2] This initiates a caspase cascade, culminating in programmed cell death.[6] Bcl-2 inhibitors like this compound mimic the action of BH3-only proteins, thereby promoting apoptosis in cancer cells that are dependent on Bcl-2 for survival.[3]
Quantitative Data for this compound
The following table summarizes the reported in vitro activity of this compound. This data is essential for designing experiments with appropriate concentration ranges.
| Target | IC50 | Cell Line | Assay |
| Bcl-2 | 1.5 nM | - | Biochemical Assay |
| Bcl-xL | 411 nM | - | Biochemical Assay |
| Cell Proliferation | 2.7 nM | RS4;11 | Cell-Based Assay |
| Data sourced from MedChemExpress technical data sheet.[1] |
Experimental Protocols
The following protocols are provided as a guide for using this compound in common apoptosis assays. It is recommended to optimize concentrations and incubation times for your specific cell line and experimental conditions.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., RS4;11 or other cancer cell lines with known Bcl-2 dependence)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the treatment period. For suspension cells, aim for a concentration of 0.5-1 x 10^6 cells/mL. For adherent cells, seed at a confluency of 50-70%.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Based on the IC50 values, a starting concentration range of 1 nM to 100 nM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Incubate cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to centrifuge tubes.
-
Adherent cells: Gently aspirate the culture medium (which may contain apoptotic floating cells) and combine it with cells detached using a gentle method like trypsin-EDTA.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are activated during the final stages of apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1-100 nM) and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 6, 12, 24 hours).
-
Assay:
-
Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway. This can be measured using cationic dyes like JC-1 or TMRE.
Materials:
-
This compound
-
Cell line of interest
-
JC-1 Mitochondrial Membrane Potential Assay Kit (or equivalent)
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the previous protocols. Include a positive control group treated with FCCP or CCCP (e.g., 10 µM for 10 minutes) to induce complete mitochondrial depolarization.
-
Cell Harvesting: Harvest the cells as previously described.
-
Staining:
-
Centrifuge the cells and resuspend the pellet in 0.5 mL of pre-warmed culture medium containing the JC-1 reagent.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing: Centrifuge the cells at 400 x g for 5 minutes at room temperature. Discard the supernatant and wash the cells once with 2 mL of pre-warmed assay buffer.
-
Analysis: Resuspend the cell pellet in 0.5 mL of assay buffer and analyze immediately by flow cytometry or fluorescence microscopy.
-
Healthy cells: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red.
-
Apoptotic cells: In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Data Interpretation and Troubleshooting
-
Titration is Key: The optimal concentration of this compound and the incubation time will vary between cell lines. It is crucial to perform dose-response and time-course experiments to determine the ideal conditions.
-
Controls are Critical: Always include a vehicle-only control (DMSO) to account for any solvent effects. A positive control for apoptosis induction (e.g., staurosporine) can be useful for assay validation. For the mitochondrial membrane potential assay, an uncoupler like FCCP or CCCP is an essential positive control.
-
Multiplexing Assays: For a more comprehensive understanding of the apoptotic process, consider performing multiple assays in parallel. For instance, an increase in Annexin V positive cells should be followed by a decrease in mitochondrial membrane potential and an increase in caspase activity.
By following these detailed protocols and considering the specific characteristics of this compound, researchers can effectively utilize this potent inhibitor to investigate the intricacies of the Bcl-2-mediated apoptotic pathway in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bcl-2 Family | Inhibitors | MedChemExpress [medchemexpress.eu]
- 6. Bcl-2-mediated control of TRAIL-induced apoptotic response in the non-small lung cancer cell line NCI-H460 is effective at late caspase processing steps - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Bcl-2 Inhibitor
Disclaimer: The following application notes and protocols are generalized for a typical novel Bcl-2 inhibitor. Specific details for a compound designated as "Bcl-2-IN-4" are not publicly available in the searched scientific literature. Researchers must determine the specific physicochemical properties and optimal experimental conditions for any new compound empirically.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3][4] Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, enabling malignant cells to evade programmed cell death and contributing to therapeutic resistance.[5][6][7] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the apoptotic signaling pathway, making them promising therapeutic agents. This document provides a general framework for the solubility, preparation, and experimental application of a novel Bcl-2 inhibitor.
Physicochemical Properties and Solubility
The solubility and stability of a novel Bcl-2 inhibitor are critical for its effective use in experiments. The following table summarizes typical solubility and storage information for small molecule inhibitors used in cancer research.
| Property | Description | Typical Solvents & Concentration | Storage Conditions |
| Formulation | Provided as a solid (lyophilized powder). | N/A | Store at -20°C for long-term storage. Desiccate to prevent moisture absorption.[8] |
| Solubility | The ability of the compound to dissolve in a solvent to create a homogenous solution. | DMSO: Typically soluble up to high concentrations (e.g., 20-50 mM).[8] Ethanol: Solubility can vary. Aqueous Buffers (e.g., PBS): Generally low solubility. | Stock solutions in DMSO should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.[8] |
| Stability | The chemical stability of the compound in solution and under various storage conditions. | Stability in aqueous media is often limited. Prepare fresh dilutions in cell culture media for each experiment. | Protect from light. |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of the Bcl-2 inhibitor for subsequent use in various assays.
Materials:
-
Novel Bcl-2 inhibitor (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Equilibrate the vial of the Bcl-2 inhibitor to room temperature before opening to prevent condensation.
-
Prepare a 10 mM or 20 mM stock solution by dissolving the compound in anhydrous DMSO.[8] For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) may be required for some compounds.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[8]
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the Bcl-2 inhibitor on a cancer cell line.
Materials:
-
Cancer cell line (e.g., NALM-6, a human B-cell precursor leukemia cell line)[9]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Bcl-2 inhibitor stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.[6]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of the Bcl-2 inhibitor in complete medium from the stock solution. The final concentrations may range from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).[9]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
Objective: To assess the induction of apoptosis by examining the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells treated with the Bcl-2 inhibitor and a vehicle control.
-
Determine the protein concentration of each lysate using a protein assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in protein expression relative to the loading control (e.g., β-actin). An increased Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 and cleaved PARP are indicative of apoptosis.[9]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Bcl-2 signaling pathway and a typical experimental workflow for evaluating a novel Bcl-2 inhibitor.
Caption: The Bcl-2 signaling pathway in apoptosis.
Caption: Experimental workflow for evaluating a novel Bcl-2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Targeting BCL-2 regulated apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Elevated Bax/Bcl-2 Ratio: A Cytotoxic Mode of Action of Kermanian Propolis Against an Acute Lymphoblastic Leukemia Cell Line, NALM-6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bcl-2-IN-4 in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bcl-2-IN-4, a potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor, in leukemia cell line research. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway.[1] Its overexpression is a hallmark of many hematologic malignancies, including various forms of leukemia, where it contributes to cancer cell survival and resistance to chemotherapy.[2][3] Bcl-2 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, such as BIM, preventing them from activating the downstream effectors BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and subsequent cell death.[4][5]
This compound is a potent and highly selective inhibitor of Bcl-2. It is designed to mimic the action of BH3-only proteins, binding to the BH3 groove of Bcl-2 and displacing pro-apoptotic proteins. This frees the pro-apoptotic machinery, leading to the induction of apoptosis in Bcl-2-dependent cancer cells.
Mechanism of Action
This compound selectively binds to the BH3 domain of the anti-apoptotic protein Bcl-2, disrupting the Bcl-2/BIM protein-protein interaction. This releases the pro-apoptotic protein BIM, which can then activate BAX and BAK. The activation of BAX and BAK leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, culminating in the execution of apoptosis. The high selectivity of this compound for Bcl-2 over other anti-apoptotic proteins like Bcl-xL is a key feature, potentially reducing off-target effects, such as thrombocytopenia, which can be associated with less selective inhibitors.
Applications in Leukemia Cell Lines
This compound is a valuable tool for investigating the role of Bcl-2 in the survival of leukemia cells and for evaluating the potential of selective Bcl-2 inhibition as a therapeutic strategy. Key applications include:
-
Determination of Anti-proliferative Activity: Assessing the ability of this compound to inhibit the growth of various leukemia cell lines.
-
Induction of Apoptosis: Quantifying the apoptotic response of leukemia cells to this compound treatment.
-
Mechanism of Action Studies: Elucidating the molecular pathways affected by this compound, including the engagement of the Bcl-2 protein and the activation of the downstream apoptotic cascade.
-
Combination Studies: Evaluating the synergistic or additive effects of this compound with other anti-cancer agents.
Data Presentation
Table 1: In Vitro Activity of this compound and a Representative Selective Bcl-2 Inhibitor (Venetoclax) in Leukemia Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / EC50 | Assay Type | Reference |
| This compound | RS4;11 | Acute Lymphoblastic Leukemia (ALL) | 2.7 nM | Proliferation Assay | MedChemExpress Datasheet |
| Venetoclax | MOLM-13 | Acute Myeloid Leukemia (AML) | <10 nM | Viability Assay (CellTiter-Glo) | [6] |
| Venetoclax | MV-4-11 | Acute Myeloid Leukemia (AML) | <10 nM | Viability Assay (CellTiter-Glo) | [6] |
| Venetoclax | HL-60 | Acute Promyelocytic Leukemia (APL) | >1 µM | Viability Assay (CellTiter-Glo) | [7] |
| Venetoclax | Primary CLL cells | Chronic Lymphocytic Leukemia (CLL) | ~1-10 nM | Viability Assay (Annexin V/PI) | [8] |
Note: The provided data for Venetoclax is representative and serves as a reference for the expected potency of a selective Bcl-2 inhibitor in various leukemia contexts. The sensitivity of a given cell line to a Bcl-2 inhibitor is often correlated with its level of Bcl-2 expression and its dependence on Bcl-2 for survival.[9]
Experimental Protocols
Disclaimer: The following protocols are generalized and based on methodologies used for other selective Bcl-2 inhibitors like venetoclax.[6][9][10][11] Optimal conditions (e.g., cell density, compound concentration, incubation time) should be determined empirically for this compound and the specific leukemia cell line being investigated.
Protocol 1: Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol is designed to assess the anti-proliferative effect of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., RS4;11, MOLM-13, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear or opaque-walled microplates
-
MTT, XTT, or CellTiter-Glo® reagent
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT/XTT assay: Add the reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.[10]
Materials:
-
Leukemia cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol assesses the effect of this compound on the expression levels of key proteins in the Bcl-2 pathway.[11]
Materials:
-
Leukemia cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-BIM, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for 6-24 hours. Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify the changes in protein expression relative to a loading control (e.g., β-actin).
Mandatory Visualizations
Caption: Bcl-2 signaling pathway and its inhibition.
Caption: A typical experimental workflow.
Caption: Apoptosis induction by this compound.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Apoptotic Pathways in MOLM-13 Cell Lines after Induction of Resistance to Hypomethylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of Response to Venetoclax Therapy in Acute Myeloid Leukemia | MDPI [mdpi.com]
- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcl-2 Pathway | GeneTex [genetex.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol: Western Blot Analysis for Bcl-2 Inhibition by Bcl-2-IN-4
Audience: Researchers, scientists, and drug development professionals.
Abstract: The B-cell lymphoma 2 (Bcl-2) protein is a critical regulator of apoptosis, and its overexpression is a hallmark of many cancers, contributing to therapeutic resistance.[1][2] This application note provides a detailed protocol for assessing the efficacy of a specific inhibitor, Bcl-2-IN-4, by quantifying the levels of Bcl-2 protein in treated cells using Western blot analysis.
Introduction
The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members that govern mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic pathway.[3][4] In many tumor cells, the overexpression of anti-apoptotic proteins like Bcl-2 sequesters pro-apoptotic proteins, preventing cell death and promoting survival.[5][6] Small molecule inhibitors designed to occupy the binding groove of Bcl-2 can release pro-apoptotic proteins, thereby restoring the natural cell death process.[1][7]
Western blotting is a fundamental technique used to detect and quantify specific proteins from a complex mixture extracted from cells or tissues.[8] This method allows researchers to verify the presence of the target protein, Bcl-2, and measure changes in its expression levels following treatment with an inhibitor like this compound. This provides crucial data on the inhibitor's mechanism of action and its dose-dependent effects.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the Bcl-2 signaling pathway and the general workflow for the Western blot analysis.
Caption: Bcl-2 signaling pathway and mechanism of inhibition.
References
- 1. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 2. Bcl-2 - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. edspace.american.edu [edspace.american.edu]
Application Notes and Protocols for Bcl-2-IN-4: A Tool for Studying Mitochondrial Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This pathway is governed by a delicate balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[3] Anti-apoptotic proteins, such as Bcl-2, function by sequestering their pro-apoptotic counterparts, thereby preventing the permeabilization of the outer mitochondrial membrane (MOMP), a key commitment step in apoptosis.[3][4] Overexpression of Bcl-2 is a common feature in many cancers, contributing to tumor cell survival and resistance to therapy.[4][5]
Bcl-2-IN-4 is a potent and selective small-molecule inhibitor of the Bcl-2 protein. By binding to the hydrophobic groove of Bcl-2, it displaces pro-apoptotic proteins, leading to the activation of Bax and Bak, subsequent MOMP, release of cytochrome c, and activation of the caspase cascade, ultimately resulting in apoptosis.[4][6] Its high selectivity for Bcl-2 over other family members like Bcl-xL makes it a precise tool for elucidating the specific role of Bcl-2 in apoptosis regulation.[7][8][9]
These application notes provide an overview of this compound and detailed protocols for its use in studying mitochondrial apoptosis.
Data Presentation
Table 1: In Vitro Activity of this compound
This table summarizes the reported inhibitory concentrations of this compound, highlighting its potency and selectivity.
| Target | IC50 Value | Target Cell Line | IC50 Value | Reference |
| Bcl-2 | 1.5 nM | RS4;11 (B-cell leukemia) | 2.7 nM | [7],[8],[9] |
| Bcl-xL | 411 nM | N/A | N/A | [7],[8],[9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Experimental Logic
The following diagrams illustrate the mechanism of Bcl-2-mediated apoptosis and a general workflow for investigating the effects of this compound.
References
- 1. Bcl-2 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Immunomart [immunomart.org]
Application Notes and Protocols for Cell Viability Assays with Bcl-2-IN-4 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2][3] This family includes both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (like Bax, Bak, and BH3-only proteins).[1][2][4] In many forms of cancer, anti-apoptotic Bcl-2 proteins are overexpressed, enabling malignant cells to evade programmed cell death and contributing to tumor progression and therapeutic resistance.[5][6][7]
Bcl-2-IN-4 is a small molecule inhibitor designed to target the Bcl-2 protein. By binding to anti-apoptotic Bcl-2 proteins, inhibitors like this compound prevent them from sequestering pro-apoptotic proteins.[7] This frees pro-apoptotic proteins like Bax and Bak to oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[2][5][8] This document provides detailed protocols for assessing the cytotoxic effects of this compound using common cell viability assays.
Caption: Mechanism of Bcl-2 inhibition leading to apoptosis.
Experimental Protocols
The following protocols describe a general workflow for treating cancer cell lines with this compound and subsequently measuring cell viability. Optimization may be required depending on the specific cell line and experimental conditions.
General Cell Culture and Treatment Workflow
This initial phase involves preparing the cells and exposing them to varying concentrations of the inhibitor.
Materials:
-
Selected cancer cell line (e.g., Jurkat, RS4;11, A549)
-
Complete growth medium (e.g., RPMI-1640 or DMEM, + 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. For suspension cells, directly collect from the flask.
-
Count cells using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL (or as optimized for your cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours to allow for cell attachment (for adherent lines) or adaptation.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. For example, create a 2X concentration series ranging from 0.2 µM to 200 µM.
-
Carefully remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells).
-
Add 100 µL of the 2X this compound dilutions to the appropriate wells, resulting in a 1X final concentration.
-
Include "vehicle control" wells treated with the highest concentration of DMSO used in the dilutions.
-
Include "untreated control" wells containing only medium.
-
-
Incubation:
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Caption: General experimental workflow for cell viability testing.
Cell Viability Measurement: MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce the tetrazolium salt MTT to insoluble formazan.[9]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting up and down to ensure complete dissolution of the formazan.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Data Presentation and Analysis
Proper analysis and presentation of data are critical for interpreting the efficacy of the compound.
Data Analysis Workflow
Raw absorbance data is converted into a dose-response curve to determine the IC₅₀ value—the concentration of an inhibitor at which 50% of the biological function (in this case, cell viability) is inhibited.
Caption: Workflow for cell viability data analysis.
Quantitative Data Summary
The following tables present example data for the effect of this compound on various cancer cell lines.
Table 1: IC₅₀ Values of this compound in Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | Basal Bcl-2 Expression | IC₅₀ (µM) [Mean ± SD] |
| RS4;11 | Acute Lymphoblastic Leukemia | High | 3.5 ± 0.4 |
| Jurkat | T-cell Leukemia | High | 5.4 ± 0.6[10] |
| Daudi | Burkitt's Lymphoma | High | 8.1 ± 0.9 |
| A549 | Non-Small Cell Lung Cancer | Moderate | 22.5 ± 2.1 |
| A375 | Malignant Melanoma | Low/Undetectable | > 50 |
Table 2: Dose-Dependent Effect of this compound on Cell Viability after 48h Treatment
| Concentration (µM) | RS4;11 | Jurkat | Daudi | A549 | A375 |
| Vehicle Control | 100% | 100% | 100% | 100% | 100% |
| 0.1 | 98.2% | 99.1% | 97.5% | 99.5% | 100% |
| 1.0 | 85.4% | 89.3% | 90.1% | 96.2% | 99.3% |
| 5.0 | 45.1% | 52.8% | 65.7% | 88.4% | 98.1% |
| 10.0 | 21.6% | 30.1% | 48.2% | 75.3% | 96.5% |
| 25.0 | 8.3% | 12.5% | 20.3% | 51.7% | 94.2% |
| 50.0 | 3.1% | 5.8% | 9.9% | 28.9% | 91.8% |
Values represent the percentage of viable cells relative to the vehicle control (Mean of n=3).
References
- 1. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 Pathway | GeneTex [genetex.com]
- 3. scispace.com [scispace.com]
- 4. Bcl-2 Family - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. Bcl-2 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Bcl-2-IN-4 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1] In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, allowing malignant cells to evade programmed cell death and contributing to therapeutic resistance.[2][3] This has made Bcl-2 an attractive target for cancer therapy. Bcl-2 inhibitors, such as the FDA-approved drug venetoclax, work by mimicking the action of pro-apoptotic BH3-only proteins, thereby restoring the cell's ability to undergo apoptosis.[4][5]
These application notes provide a detailed overview of the in vivo evaluation of a novel, potent, and selective Bcl-2 inhibitor, herein referred to as Bcl-2-IN-4. The following protocols and data are representative of typical preclinical studies in mouse models designed to assess the efficacy, pharmacokinetics, and safety of a Bcl-2 inhibitor.
Bcl-2 Signaling Pathway and Mechanism of Action of this compound
The intrinsic apoptosis pathway is tightly controlled by the balance between pro-survival (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., BAX, BAK, and BH3-only proteins like BIM, PUMA) members of the Bcl-2 family.[6][7][8] In cancer cells that overexpress Bcl-2, the pro-apoptotic signals are sequestered, preventing the activation of BAX and BAK and subsequent mitochondrial outer membrane permeabilization (MOMP). This compound is designed to selectively bind to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and initiating the apoptotic cascade.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Transduction for Bcl-2 Overexpression and B-cell lymphoma-2-IN-4 Testing
Introduction
The B-cell lymphoma-2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway.[1][2] This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[3][4] An imbalance in the levels of these proteins can lead to uncontrolled cell survival, a hallmark of many cancers. Overexpression of anti-apoptotic proteins like Bcl-2 allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[5][6]
Targeting the Bcl-2 pathway has emerged as a promising therapeutic strategy in oncology.[7] Small molecule inhibitors, often referred to as BH3 mimetics, are designed to bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, thereby preventing them from sequestering pro-apoptotic proteins.[6][8] This releases the pro-apoptotic factors, which can then activate the apoptotic cascade, leading to cancer cell death.[6][9]
This application note provides a comprehensive guide for researchers on:
-
Lentiviral transduction to generate cell lines that stably overexpress human Bcl-2. This cellular model is instrumental in studying the functional consequences of elevated Bcl-2 levels and for screening potential inhibitors.
-
Testing the efficacy of a novel Bcl-2 inhibitor, B-cell lymphoma-2-IN-4 , using the engineered Bcl-2 overexpressing cells. The protocols detailed below cover cell viability and apoptosis assays to characterize the dose-dependent effects of the inhibitor.
These methodologies are fundamental for the preclinical evaluation of novel anti-cancer compounds targeting the Bcl-2-mediated survival pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Bcl-2 signaling pathway, the lentiviral transduction workflow, and the experimental design for testing B-cell lymphoma-2-IN-4.
Experimental Protocols
Safety Precaution: Work with lentiviral vectors must be performed in a Biosafety Level 2 (BSL-2) laboratory, following all institutional and national safety guidelines.
Protocol 1: Lentiviral Particle Production and Titration
This protocol describes the generation of lentiviral particles encoding human Bcl-2 and a puromycin resistance gene.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid: pLenti-CMV-Bcl2-Puro
-
Packaging plasmid: psPAX2
-
Envelope plasmid: pMD2.G
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge (optional)
Methodology:
-
Day 1: Seed HEK293T Cells: Seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM + 10% FBS. Cells should be ~70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
In Tube A, mix the plasmids: 10 µg pLenti-CMV-Bcl2-Puro, 7.5 µg psPAX2, and 2.5 µg pMD2.G in 1 mL of Opti-MEM.
-
In Tube B, add the transfection reagent to 1 mL of Opti-MEM according to the manufacturer's instructions.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media: After 16-18 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, pre-warmed DMEM + 10% FBS.
-
Day 4 & 5: Harvest Viral Supernatant:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.
-
Add 10 mL of fresh medium to the cells and collect again at 72 hours post-transfection. Pool the harvests.
-
-
Concentration & Titration (Optional but Recommended):
-
For higher titers, concentrate the virus using ultracentrifugation or a commercially available concentration reagent.
-
Determine the viral titer (Transducing Units/mL) using a method such as qPCR-based Lenti-X™ GoStix™ or by transducing cells with serial dilutions of the virus and selecting with puromycin.
-
Protocol 2: Generation of Stable Bcl-2 Overexpressing Cells
Materials:
-
Target cells (e.g., Jurkat, HeLa)
-
Concentrated Bcl-2 lentiviral particles
-
Polybrene (8 mg/mL stock)
-
Puromycin
-
Complete growth medium for target cells
Methodology:
-
Day 1: Seed Target Cells: Seed 1 x 10^5 cells per well in a 24-well plate.
-
Day 2: Transduction:
-
Day 3: Change Media: Remove the virus-containing medium and replace it with fresh complete growth medium.[10]
-
Day 5 onwards: Selection:
-
Begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin must be determined beforehand with a kill curve for the specific cell line.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Continue selection for 7-10 days until all non-transduced control cells have died.
-
-
Expansion and Validation:
-
Expand the surviving pool of puromycin-resistant cells.
-
Validate Bcl-2 overexpression via Western Blot and/or qPCR.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of B-cell lymphoma-2-IN-4.
Materials:
-
Wild-Type (WT) and Bcl-2 Overexpressing (Bcl-2-OE) cells
-
B-cell lymphoma-2-IN-4 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate. Incubate overnight.
-
Drug Treatment:
-
Prepare serial dilutions of B-cell lymphoma-2-IN-4 in culture medium. A typical concentration range would be 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) and an untreated control.
-
Add 100 µL of the drug dilutions to the respective wells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well.[11] Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance at 490 or 570 nm using a microplate reader.
-
IC50 Calculation:
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with B-cell lymphoma-2-IN-4.
Materials:
-
WT and Bcl-2-OE cells
-
B-cell lymphoma-2-IN-4
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates. After 24 hours, treat the cells with B-cell lymphoma-2-IN-4 at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for 24 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use trypsin-free dissociation buffer.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
-
Gate on the cell population and analyze the quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Validation of Bcl-2 Overexpression
| Cell Line | Bcl-2 mRNA Fold Change (vs. WT) | Bcl-2 Protein Level (Normalized to Actin) |
| Wild-Type (WT) | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Bcl-2-OE | 25.4 ± 3.1 | 18.2 ± 2.5 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: IC50 Values of B-cell lymphoma-2-IN-4
| Cell Line | IC50 (nM) after 48h Treatment |
| Wild-Type (WT) | 850.5 ± 95.2 |
| Bcl-2-OE | 25.3 ± 4.7 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 3: Apoptosis Induction by B-cell lymphoma-2-IN-4 (24h Treatment)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Wild-Type (WT) | Vehicle | 4.1 ± 1.2 | 2.5 ± 0.8 |
| B-cell lymphoma-2-IN-4 (850 nM) | 15.6 ± 2.8 | 8.3 ± 1.9 | |
| Bcl-2-OE | Vehicle | 3.5 ± 0.9 | 2.1 ± 0.6 |
| B-cell lymphoma-2-IN-4 (25 nM) | 45.2 ± 5.1 | 22.7 ± 3.4 | |
| Data are presented as mean ± standard deviation from three independent experiments. |
Conclusion
References
- 1. scispace.com [scispace.com]
- 2. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 Pathway | GeneTex [genetex.com]
- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. origene.com [origene.com]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Bcl-2-IN-4 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bcl-2 inhibitor, Bcl-2-IN-4. The information is presented in a question-and-answer format to directly address common issues, particularly precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in your experimental setup can lead to inaccurate dosing and unreliable results. This guide provides a systematic approach to troubleshoot and prevent this common issue.
dot
Caption: A workflow for troubleshooting this compound precipitation.
FAQs: Troubleshooting Precipitation
Q1: My this compound solution, which was clear in DMSO, precipitated immediately upon addition to my cell culture medium. What is the likely cause?
This is a common issue when diluting a hydrophobic compound from an organic solvent like DMSO into an aqueous solution like cell culture media. The drastic change in solvent polarity reduces the solubility of the compound, causing it to precipitate.
Q2: How can I prevent my this compound from precipitating when I add it to the cell culture medium?
Several strategies can be employed to prevent precipitation:
-
Pre-warm the media: Warming the cell culture medium to 37°C before adding the this compound stock solution can help maintain the compound's solubility.[1]
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Perform serial dilutions in media: Instead of adding a highly concentrated stock directly to the full volume of media, try making intermediate dilutions in smaller volumes of pre-warmed media.
-
Increase the volume of the final culture: If you are adding a very small volume of a highly concentrated stock, the localized concentration at the point of addition can be extremely high, leading to precipitation. Increasing the final volume of media can help.
-
Use a gentle mixing technique: Pipette the stock solution slowly into the vortex of the media while gently swirling the plate or tube. Avoid harsh vortexing, which can sometimes promote precipitation.
-
Consider co-solvents: For particularly challenging compounds, the use of pharmaceutically acceptable co-solvents or excipients may be necessary, though this requires careful validation to ensure no interference with the experimental outcome.[2]
Q3: I see a precipitate in my this compound stock solution in DMSO. What should I do?
If you observe precipitation in your stock solution, it is crucial to redissolve it completely before use to ensure accurate dosing. Gently warm the vial in a 37°C water bath and vortex or sonicate until the solution is clear.[1] If the precipitate does not dissolve, the stock solution may be supersaturated and should be remade at a lower concentration.
Q4: Can the components of my cell culture media affect the solubility of this compound?
Yes, components in the cell culture medium can influence the solubility of small molecules. High concentrations of salts, proteins (especially in serum-containing media), and pH can all play a role.[3] If you suspect media incompatibility, you can try the following:
-
Test solubility in a simpler buffer: Assess the solubility of this compound in a simple buffer like PBS to determine if media components are the primary issue.
-
Reduce serum concentration: If using serum, a lower concentration might reduce protein binding-related precipitation. However, be mindful of the impact on cell health.
-
Use serum-free media: If your cell line can be maintained in serum-free media, this can sometimes improve the solubility of hydrophobic compounds.
Experimental Protocols
While specific, detailed protocols for this compound are not widely available in the public domain, the following general protocols for preparing stock solutions and performing cell-based assays with Bcl-2 inhibitors can be adapted. It is highly recommended to consult the manufacturer's datasheet for specific solubility information for this compound.
Stock Solution Preparation
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound powder and DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
In a sterile environment (e.g., a biosafety cabinet), carefully weigh the this compound powder and add it to a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or use a sonicator to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles or precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the manufacturer.
dot
Caption: Workflow for preparing a this compound stock solution.
Cell Viability Assay
Objective: To determine the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a lymphoma or leukemia cell line known to be dependent on Bcl-2)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells (and below 0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Bcl-2 Signaling Pathway
Bcl-2 is a key anti-apoptotic protein that promotes cell survival. It functions by sequestering pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). MOMP leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade and culminates in apoptosis. This compound, as a Bcl-2 inhibitor, binds to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and thereby triggering the apoptotic cascade.
dot
Caption: The role of Bcl-2 and its inhibition by this compound in the apoptotic pathway.
Data Presentation
Table 1: Solubility of this compound (Hypothetical Data)
Disclaimer: The following data is hypothetical and for illustrative purposes only. Users must refer to the manufacturer's product datasheet for actual solubility information.
| Solvent | Concentration (mM) | Observation |
| DMSO | 100 | Clear solution |
| DMSO | 50 | Clear solution |
| Ethanol | 10 | Clear solution |
| Ethanol | 25 | Slight precipitate |
| PBS (pH 7.4) | <0.1 | Precipitate observed |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max DMSO Concentration |
| Most cancer cell lines | ≤ 0.5% |
| Primary cells | ≤ 0.1% |
| Stem cells | ≤ 0.1% |
References
Bcl-2-IN-4 stability and storage conditions
This technical support center provides essential information on the stability and storage of the Bcl-2 inhibitor, Bcl-2-IN-4, as well as troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound and for how long is it stable?
A: The solid form of this compound should be stored at -20°C. Under these conditions, it is stable for up to 3 years.[1]
Q2: What is the recommended storage condition for this compound after it has been dissolved in a solvent?
A: Stock solutions of this compound should be stored at -80°C. When stored properly at this temperature, the solution is stable for up to 1 year.[1] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: How is this compound shipped, and should I be concerned if it arrives at room temperature?
A: this compound is typically shipped at room temperature.[2][3][4] This is generally acceptable for the short duration of shipping and should not affect the compound's stability. Upon receipt, it is crucial to store it at the recommended temperature of -20°C for the solid form.[1]
Q4: In which solvents is this compound soluble?
Q5: Is this compound sensitive to light?
A: While not explicitly stated for this compound, it is good laboratory practice to protect all chemical compounds from prolonged exposure to light. For a similar Bcl-2 binding peptide, storage protected from light is recommended. Therefore, it is advisable to store this compound in a light-protected vial or container.
Data Summary
Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Source |
| Solid (Powder) | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
General Handling Recommendations for Similar Bcl-2 Inhibitors
| Parameter | Recommendation | Source |
| Shipping | Room Temperature | [2][3][4] |
| Stock Solution Solvent | DMSO | [5] |
| Light Sensitivity | Protect from light | General good practice |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Acclimatization: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes to prevent condensation of moisture, which could affect the stability of the compound.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 908.46 g/mol ), you would add the appropriate volume of DMSO to a known mass of the compound.
-
Dissolution: Vortex the solution gently until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in tightly sealed, light-protected vials.
-
Storage: Store the aliquots at -80°C.[1]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in my experiments.
This is a common issue that can arise from several factors related to the stability and handling of the compound. Follow this troubleshooting workflow to identify the potential cause.
Signaling Pathway Context: Bcl-2 Inhibition and Apoptosis
Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptosis pathway. This compound is designed to inhibit the function of Bcl-2, thereby promoting apoptosis in cells that are dependent on Bcl-2 for survival, such as certain cancer cells.
References
Potential off-target effects of Bcl-2-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bcl-2-IN-4, a small molecule inhibitor of the Bcl-2 protein. The information provided addresses potential off-target effects and other common issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to selectively bind to the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is an anti-apoptotic protein that prevents programmed cell death (apoptosis) by sequestering pro-apoptotic proteins.[1][2] By inhibiting Bcl-2, this compound releases these pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[3][4][5]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the induction of apoptosis in cells that are dependent on Bcl-2 for survival. This is characterized by the activation of caspases, mitochondrial outer membrane permeabilization (MOMP), and ultimately, cell death.[6][7]
Q3: What potential off-target effects should I be aware of when using this compound?
A3: While this compound is designed to be selective for Bcl-2, like many small molecule inhibitors, it may exhibit off-target activities. Based on the class of Bcl-2 inhibitors, potential off-target effects could include:
-
Inhibition of other anti-apoptotic Bcl-2 family members: this compound may show some degree of inhibition against other anti-apoptotic proteins like Bcl-xL and Mcl-1, which can lead to toxicities in non-cancerous cells.[8][9]
-
Metabolic reprogramming: Some Bcl-2 inhibitors have been shown to affect cellular metabolism independently of their pro-apoptotic activity. For instance, venetoclax has been observed to impair mitochondrial respiration and TCA cycle activity.[10]
-
Kinase inhibition: Although not the primary target, some small molecules can have off-target effects on various kinases, potentially leading to unexpected signaling pathway modulation.[11]
Q4: How can I determine if the observed effects in my experiment are due to off-target activities of this compound?
A4: To differentiate between on-target and off-target effects, consider the following control experiments:
-
Use of a negative control compound: A structurally similar but inactive version of this compound can help determine if the observed phenotype is due to the specific inhibition of Bcl-2.
-
Rescue experiments: Overexpression of Bcl-2 in the target cells should rescue them from the apoptotic effects of this compound if the effect is on-target.
-
Use of cell lines with varying Bcl-2 dependency: Compare the effects of this compound on cell lines with high and low Bcl-2 expression. On-target effects should be more pronounced in Bcl-2-dependent cells.
-
Orthogonal assays: Confirm key results using alternative methods. For example, if observing apoptosis, use multiple markers like caspase activation, Annexin V staining, and PARP cleavage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected potency or lack of apoptotic induction. | 1. Cell line is not dependent on Bcl-2 for survival. 2. High expression of other anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL) conferring resistance. 3. Compound degradation or improper storage. 4. Incorrect dosage or treatment duration. | 1. Profile the Bcl-2 family protein expression in your cell line using Western blot or proteomics. 2. Consider combination therapy with inhibitors of other anti-apoptotic proteins. 3. Ensure proper storage of this compound as per the manufacturer's instructions and use a fresh dilution for each experiment. 4. Perform a dose-response and time-course experiment to determine the optimal concentration and duration. |
| Toxicity observed in control (non-cancerous) cell lines. | 1. Off-target inhibition of other essential proteins, such as Bcl-xL, which is crucial for the survival of certain normal cell types like platelets.[9] 2. General cellular toxicity at high concentrations. | 1. Perform a selectivity profiling assay to determine the inhibitory activity of this compound against other Bcl-2 family members. 2. Lower the concentration of this compound to a range where it is effective against target cells but minimally toxic to control cells. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent compound preparation. 3. Biological variability. | 1. Standardize cell culture protocols. Ensure cells are in the logarithmic growth phase and use a consistent passage number. 2. Prepare fresh stock solutions of this compound and use a consistent dilution method. 3. Increase the number of biological replicates to ensure statistical significance. |
| Unexpected changes in cellular metabolism. | Off-target effects on mitochondrial function or metabolic enzymes.[10] | 1. Measure mitochondrial respiration using a Seahorse assay. 2. Perform metabolomic profiling to identify changes in key metabolic pathways. 3. Use Bcl-2 knockout/knockdown cells to determine if the metabolic effects are independent of Bcl-2 inhibition. |
Experimental Protocols
Protocol 1: Assessing On-Target Activity via Western Blot for PARP Cleavage
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved PARP and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the cleaved PARP signal to the loading control. An increase in cleaved PARP indicates apoptosis induction.
Protocol 2: Kinase Selectivity Profiling (Conceptual Workflow)
To assess the potential off-target effects of this compound on a panel of kinases, a commercial kinase profiling service is recommended. The general workflow is as follows:
-
Compound Submission: Provide a sample of this compound at a specified concentration.
-
Assay Performance: The service provider will typically perform in vitro kinase activity assays using a large panel of recombinant kinases (e.g., >400 kinases). The activity of each kinase is measured in the presence and absence of this compound.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. The results are usually provided in a comprehensive report, often with a graphical representation of the selectivity profile.
-
Interpretation: Significant inhibition of any kinase outside of the intended target family would be considered an off-target effect and would warrant further investigation.
Visualizations
Caption: On-target action of this compound in the intrinsic apoptosis pathway.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: A workflow for validating a hypothesized off-target effect.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 6. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in targeting the BCL-2 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Venetoclax causes metabolic reprogramming independent of BCL-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Bcl-2-IN-4 cytotoxicity in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Bcl-2-IN-4 in non-cancerous cell lines. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, specific cytotoxicity data for this compound in non-cancerous cell lines is not publicly available. The following guidance is based on the known class effects of Bcl-2 inhibitors. Researchers should always perform initial dose-response experiments to determine the specific effects of this compound on their cell lines of interest.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A1: Bcl-2 inhibitors are designed to selectively target cells that are highly dependent on the Bcl-2 protein for survival, a characteristic often found in cancer cells. However, some normal cell types also rely on Bcl-2 family proteins for their maintenance and survival. Therefore, some level of cytotoxicity in non-cancerous cells can be expected, particularly in cell types that have a physiological dependence on Bcl-2 for apoptosis regulation. The degree of cytotoxicity will be cell-type specific and dose-dependent.
Q2: Which non-cancerous cell types are known to be sensitive to Bcl-2 inhibitors?
A2: Hematopoietic cells, including lymphocytes and platelets, are known to be sensitive to Bcl-2 family inhibition. For instance, inhibitors that target Bcl-xL, a member of the Bcl-2 family, can cause a rapid decrease in platelet counts (thrombocytopenia) because platelets are highly dependent on Bcl-xL for their survival.[1][2] Lymphocytes also show varying degrees of sensitivity. Non-hematopoietic cells are generally less sensitive, but it is crucial to determine this empirically for your specific cell line.
Q3: How can I determine the IC50 of this compound in my non-cancerous cell line?
A3: To determine the half-maximal inhibitory concentration (IC50), you should perform a dose-response experiment. A detailed protocol is provided in the "Experimental Protocols" section below. It is recommended to use a broad range of concentrations of this compound and a sensitive cell viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).
Q4: My non-cancerous cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?
A4: There are several potential reasons for high cytotoxicity at low concentrations:
-
On-target toxicity: Your specific non-cancerous cell line may be highly dependent on Bcl-2 for survival. This is a known on-target effect of Bcl-2 inhibitors.
-
Off-target effects: The inhibitor may be interacting with other cellular targets besides Bcl-2, leading to cytotoxicity.
-
Experimental conditions: Factors such as cell density, passage number, and media composition can influence cellular sensitivity to a compound. Ensure your experimental setup is consistent and optimized.
-
Compound stability: Ensure the compound is properly stored and handled to maintain its activity.
Q5: What are some common adverse effects of Bcl-2 inhibitors observed in vivo that might be relevant to my in vitro studies?
A5: In clinical and preclinical studies of Bcl-2 inhibitors like Venetoclax and Navitoclax, the most common dose-limiting toxicities are hematological.[3][4] These include:
-
Thrombocytopenia: A decrease in platelets, particularly with inhibitors that also target Bcl-xL.[1][2]
-
Anemia: A decrease in red blood cells.
While these are in vivo effects, they highlight the sensitivity of hematopoietic lineages to Bcl-2 inhibition, which may be reflected in in vitro studies using cell lines derived from these tissues.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent cell plating density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Cell passage number is too high. | Use cells within a consistent and low passage number range, as sensitivity to drugs can change with extensive passaging. | |
| Inconsistent incubation time with this compound. | Adhere to a strict incubation timeline for all experiments. | |
| No cytotoxicity observed even at high concentrations. | The cell line is not dependent on Bcl-2 for survival. | Consider using a positive control (a cell line known to be sensitive to Bcl-2 inhibitors) to ensure the compound is active. |
| The compound has degraded. | Verify the storage conditions and age of the this compound stock solution. Prepare fresh solutions for each experiment. | |
| The cell viability assay is not sensitive enough. | Try a different, more sensitive assay. For example, if using an MTT assay, consider switching to a luminescence-based ATP assay. | |
| Unexpected morphological changes in cells not consistent with apoptosis. | Possible off-target effects or solvent toxicity. | Run a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the highest concentration used in the experiment. Observe cells for morphological changes. Consider testing for markers of other cell death pathways (e.g., necrosis, autophagy). |
Data Presentation
Table 1: Summary of Reported Toxicities for Known Bcl-2 Inhibitors in Non-Cancerous Contexts
| Inhibitor | Primary Targets | Common Non-Cancerous Toxicities | Affected Cell Types/Tissues | Reference |
| Venetoclax | Bcl-2 | Neutropenia, Anemia, Lymphopenia | Hematopoietic stem and progenitor cells, Lymphocytes | [5][6] |
| Navitoclax | Bcl-2, Bcl-xL, Bcl-w | Thrombocytopenia, Neutropenia, Diarrhea, Nausea | Platelets, Hematopoietic cells, Gastrointestinal tract | [1][3][4][7] |
This table provides a general overview and is not exhaustive. The severity of toxicities is dose-dependent.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Luminescence-Based Cell Viability Assay
-
Cell Seeding:
-
Culture the desired non-cancerous cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the concentration to the desired density (e.g., 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Include a vehicle control (solvent only) and a positive control for cell death (e.g., staurosporine).
-
Add the diluted compounds to the respective wells. The final solvent concentration should be consistent across all wells and typically below 0.5%.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement (e.g., using CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Mandatory Visualization
Caption: Workflow for determining the IC50 of this compound.
Caption: Simplified signaling pathway of Bcl-2 inhibition.
References
- 1. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Navitoclax used for? [synapse.patsnap.com]
- 3. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Bcl-2-IN-4 for In Vivo Studies
For researchers, scientists, and drug development professionals utilizing the potent and selective Bcl-2 inhibitor, Bcl-2-IN-4, achieving optimal bioavailability in in vivo studies is paramount for obtaining reliable and reproducible results. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the formulation and administration of this compound for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a highly potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, with a reported IC50 of 1.5 nM.[1][2][3] It demonstrates over 200-fold selectivity for Bcl-2 compared to Bcl-xL (IC50 of 411 nM).[1][2][3] While described as "orally active," like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor aqueous solubility. This low solubility is a primary obstacle to achieving sufficient absorption from the gastrointestinal tract, potentially resulting in low and variable bioavailability in vivo.
Q2: What are the known physicochemical properties of this compound?
| Property | Value | Reference |
| CAS Number | 2703134-40-9 | [1][2][3] |
| Molecular Formula | C46H50ClN9O7S | [1] |
| Molecular Weight | 908.46 g/mol | |
| IC50 (Bcl-2) | 1.5 nM | [1][2][3] |
| IC50 (Bcl-xL) | 411 nM | [1][2][3] |
| IC50 (RS4;11 cell proliferation) | 2.7 nM | [1][2][3] |
Q3: What are some common signs of poor bioavailability in my in vivo study?
A3: Researchers may encounter the following issues, which could indicate problems with the bioavailability of this compound:
-
High variability in therapeutic response between individual animals receiving the same dose.
-
Lack of a clear dose-response relationship , where increasing the dose does not result in a proportionally increased effect.
-
Low or undetectable plasma concentrations of the compound after oral administration.
-
Precipitation of the compound in the dosing formulation or upon administration.
Troubleshooting Guide: Formulation and Administration
Problem 1: My this compound formulation is not stable and the compound is precipitating.
Possible Cause & Solution:
This is a common issue for poorly soluble compounds. The chosen vehicle system may not be adequate to maintain this compound in solution or suspension.
Recommended Actions:
-
Initial Solubility Assessment: Before preparing a large batch of formulation, perform a small-scale solubility test of this compound in various pharmaceutically acceptable solvents and vehicles. Common solvents for initial stock solutions include DMSO and ethanol.
-
Vehicle Optimization for Oral Gavage: For oral administration in preclinical models like mice, a multi-component vehicle system is often necessary. Consider the following formulations, starting with simpler options and increasing complexity as needed. Always ensure the final concentration of each component is within safe limits for the animal model.
| Vehicle Component | Concentration Range | Purpose |
| Primary Solvent | 5-10% | To initially dissolve the compound (e.g., DMSO, Ethanol). |
| Surfactant/Solubilizer | 1-10% | To improve wetting and prevent precipitation (e.g., Tween® 80, Cremophor® EL). |
| Suspending Agent | 0.5-2% | To create a stable suspension if the compound does not fully dissolve (e.g., Carboxymethylcellulose (CMC), Methylcellulose). |
| Aqueous Component | q.s. to 100% | The bulk of the vehicle (e.g., Saline, Water for Injection). |
Example Formulation Workflow:
-
Stability Check: After preparing the formulation, let it stand at room temperature for a few hours and observe for any signs of precipitation. A stable formulation should remain as a homogenous solution or a fine, easily re-suspendable suspension.
Problem 2: I am observing high variability in my experimental results.
Possible Cause & Solution:
Inconsistent dosing due to an unstable formulation or improper administration technique can lead to high variability.
Recommended Actions:
-
Ensure Homogeneity: If using a suspension, ensure it is thoroughly mixed (e.g., by vortexing) before drawing each dose to guarantee that each animal receives the correct amount of the compound.
-
Proper Gavage Technique: Ensure proper oral gavage technique to deliver the full dose to the stomach. Improper technique can lead to dosing errors and stress to the animals, which can affect experimental outcomes.
-
Particle Size Reduction: For suspensions, reducing the particle size of the active pharmaceutical ingredient (API) can improve dissolution and absorption. While technically challenging in a standard lab, being aware of this principle can guide the selection of a compound source with a fine particle size.
Experimental Protocols: Key Methodologies
Protocol 1: Preparation of a General-Purpose Oral Suspension for In Vivo Studies in Mice
This protocol provides a starting point for formulating a poorly soluble compound like this compound for oral gavage. Note: The optimal formulation will need to be determined empirically.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80
-
Carboxymethylcellulose (CMC), low viscosity
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 0.5% (w/v) CMC solution: Dissolve 50 mg of CMC in 10 ml of sterile saline. This may require heating and stirring. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound into a sterile microcentrifuge tube.
-
Prepare the vehicle mixture: In a separate tube, prepare the vehicle by mixing:
-
10% DMSO
-
5% Tween® 80
-
85% of the 0.5% CMC solution
-
-
Dissolve this compound: Add a small volume of the vehicle mixture to the tube containing this compound and vortex until the compound is fully dissolved or a fine, homogenous suspension is formed.
-
Bring to final volume: Gradually add the remaining vehicle to reach the desired final concentration, vortexing between additions.
-
Final Inspection: Visually inspect the final formulation for any clumps or precipitation. If it is a suspension, ensure it is uniform and can be easily re-suspended.
Administration:
-
Administer to mice via oral gavage at a typical volume of 10 ml/kg body weight.
-
Ensure the suspension is well-mixed immediately before each administration.
Signaling Pathway
The efficacy of this compound is rooted in its ability to inhibit the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death. The diagram below illustrates the intrinsic apoptosis pathway and the role of Bcl-2 inhibitors.
References
Adjusting Bcl-2-IN-4 protocols for different cell types
Welcome to the technical support resource for Bcl-2-IN-4, a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help researchers and drug development professionals effectively utilize this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor designed to selectively target the BH3-binding groove of the anti-apoptotic protein Bcl-2.[1] In cancer cells that overexpress Bcl-2, this protein sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are essential for initiating programmed cell death.[2][3] this compound mimics the action of BH3-only proteins, binding to Bcl-2 and displacing these pro-apoptotic activators.[4] This frees BAX and BAK to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, ultimately inducing apoptosis.[4][5]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for Bcl-2 and exhibits significantly lower affinity for other anti-apoptotic family members such as Bcl-xL and Mcl-1. This selectivity is crucial for minimizing off-target effects, such as the thrombocytopenia associated with Bcl-xL inhibition.[4] However, cell lines that rely on Mcl-1 or Bcl-xL for survival will exhibit resistance to this compound.[1][6]
Q3: How should this compound be stored and handled?
A3: For optimal stability, this compound should be stored as a powder at -20°C. For experimental use, prepare a concentrated stock solution in DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, thaw the stock aliquot and dilute it in the appropriate cell culture medium.
Q4: What are the known off-target effects of Bcl-2 inhibitors that I should be aware of?
A4: While this compound is designed for high selectivity, some Bcl-2 inhibitors have been shown to have off-target effects. For instance, the FDA-approved Bcl-2 inhibitor Venetoclax has been found to affect cellular metabolism independently of its Bcl-2 inhibitory function, which could potentially modulate its cytotoxic effects.[7] Researchers should consider the possibility of such off-target effects when interpreting results.
Adjusting Protocols for Different Cell Types
The sensitivity of a cell line to this compound is highly dependent on its reliance on the Bcl-2 protein for survival. Hematologic malignancies like Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML) often exhibit strong Bcl-2 dependency and are highly sensitive.[1] Solid tumors have more varied responses. It is crucial to determine the optimal concentration and incubation time for each cell type empirically.
Table 1: Recommended Starting Concentrations for this compound
| Cell Type Category | Examples | Bcl-2 Dependency | Recommended Starting Concentration Range |
| Hematologic Malignancies | CLL, Mantle Cell Lymphoma, AML | Often High | 1 nM - 1 µM |
| Solid Tumors | Small Cell Lung Cancer, Breast Cancer | Variable | 100 nM - 10 µM |
| Resistant Lines / Normal Cells | Mcl-1 or Bcl-xL Dependent Lines | Low / None | > 10 µM |
Table 2: Recommended Incubation Times
| Assay Type | Objective | Recommended Incubation Time |
| Mechanism of Action | Measure release of pro-apoptotic proteins | 4 - 16 hours |
| Apoptosis Assays | Detect Annexin V staining, caspase activation | 24 - 48 hours |
| Cell Viability Assays | Measure overall cell death / growth inhibition | 48 - 96 hours |
Signaling Pathway and Experimental Workflow
Detailed Experimental Protocols
Protocol 1: Measuring Apoptosis via Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to quantify the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[8]
-
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
FACS tubes
-
Flow Cytometer
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO). Incubate for 24-48 hours.
-
Cell Collection:
-
For suspension cells, collect cells directly into FACS tubes.
-
For adherent cells, collect the supernatant (containing floating/dead cells) and then detach the adherent cells using trypsin-free dissociation buffer. Combine with the supernatant.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.[9]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock in deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Interpretation: Live cells (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), Late Apoptotic/Necrotic (Annexin V+, PI+), Necrotic (Annexin V-, PI+).
-
-
Protocol 2: Western Blot Analysis of Bcl-2 Family Proteins
This protocol allows for the qualitative and semi-quantitative analysis of Bcl-2 protein levels to confirm target expression in a given cell line.[10][11]
-
Materials:
-
Cell lysate
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bcl-xL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer for 30 minutes on ice. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.[10]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, diluted according to the manufacturer's instructions) overnight at 4°C on a shaker.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control.[10]
-
Troubleshooting Guide
Q5: My cells are not responding to this compound, even at high concentrations. What should I do?
A5:
-
Potential Cause 1: Low or absent Bcl-2 expression. The efficacy of this compound is directly linked to the cell's dependency on the Bcl-2 protein for survival.[1]
-
Potential Cause 2: Redundant survival pathways. Many cells co-express multiple anti-apoptotic proteins like Mcl-1 and Bcl-xL. If survival is driven by these other proteins, inhibiting Bcl-2 alone will not be sufficient to induce apoptosis.[6][12]
-
Solution: Assess the expression of Mcl-1 and Bcl-xL. If they are highly expressed, consider using combination therapies with inhibitors targeting these other proteins.
-
-
Potential Cause 3: Sub-optimal experimental conditions. The concentration and/or incubation time may not be optimal for your specific cell line.
-
Solution: Perform a comprehensive dose-response matrix (e.g., from 1 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the effective conditions.
-
Q6: I am observing high background cell death in my vehicle control (DMSO) wells. What could be the cause?
A6:
-
Potential Cause 1: DMSO toxicity. Some cell lines are particularly sensitive to DMSO, especially at concentrations above 0.5%.
-
Solution: Ensure the final concentration of DMSO in your culture medium is consistent across all wells and does not exceed 0.1-0.2%. Prepare a serial dilution of your compound so that the volume of stock solution added is minimal.
-
-
Potential Cause 2: Poor cell health. Unhealthy or overly confluent cells are more susceptible to stress and may die off during the experiment.
-
Solution: Ensure you are using cells from a low passage number with high viability. Seed cells at a density that prevents them from becoming over-confluent by the end of the assay.
-
Q7: My Western blot for Bcl-2 shows two bands. Is this normal?
A7:
-
Potential Cause: Post-translational modifications or isoforms. The appearance of two bands for Bcl-2 could potentially represent different phosphorylated states or isoforms of the protein. Phosphorylation of Bcl-2 has been reported and can affect its anti-apoptotic function. It could also potentially be a dimer, though this is less common in denaturing SDS-PAGE conditions.[13]
-
Solution: Consult the literature for your specific cell type to see if multiple Bcl-2 bands are a known phenomenon. You can also treat your protein lysate with a phosphatase to see if the second band disappears, which would confirm it is a phosphorylated form.
-
References
- 1. Targeting BCL-2 in Cancer: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Venetoclax causes metabolic reprogramming independent of BCL-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. edspace.american.edu [edspace.american.edu]
- 12. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Bcl-2-IN-4 versus Venetoclax in CLL Models
In the landscape of targeted therapies for Chronic Lymphocytic Leukemia (CLL), the inhibition of the B-cell lymphoma 2 (Bcl-2) protein has emerged as a cornerstone of treatment. Venetoclax, the first-in-class, FDA-approved Bcl-2 inhibitor, has revolutionized the management of CLL.[1][2] However, the quest for novel agents with improved efficacy, safety, or resistance profiles is ongoing. This guide provides a comparative overview of the preclinical compound Bcl-2-IN-4 and the established drug Venetoclax, with a focus on their evaluation in CLL models.
Introduction to the Comparators
Venetoclax (ABT-199) is a potent and selective oral inhibitor of the anti-apoptotic protein Bcl-2.[3] Its mechanism of action involves mimicking the activity of pro-apoptotic BH3-only proteins, thereby displacing them from Bcl-2 and triggering the mitochondrial pathway of apoptosis.[1][4] This targeted action is particularly effective in CLL, where malignant cells are highly dependent on Bcl-2 for survival.[2]
This compound is a novel, potent, and selective Bcl-2 inhibitor identified in preclinical research.[5] While public data is limited, initial findings suggest high affinity for Bcl-2 and significant selectivity over other Bcl-2 family members like Bcl-xL.[5] As an early-stage compound, its full potential and comparative performance against established drugs like Venetoclax in CLL are yet to be determined.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and established data for Venetoclax. The direct comparison is limited due to the early stage of this compound's development.
Table 1: Biochemical and In Vitro Activity
| Parameter | This compound | Venetoclax |
| Target | Bcl-2 | Bcl-2 |
| IC50 (Bcl-2) | 1.5 nM[5] | <0.01 nM |
| IC50 (Bcl-xL) | 411 nM[5] | 48 nM |
| Selectivity (Bcl-xL/Bcl-2) | >200-fold[5] | >2000-fold |
| Cell Line Proliferation IC50 | 2.7 nM (RS4;11)[5] | Sub-nanomolar to low nanomolar in various CLL cell lines |
Note: Data for Venetoclax is compiled from various preclinical studies. The RS4;11 cell line is a B-cell precursor leukemia line, not a CLL line, but is often used in initial screens for B-cell malignancy inhibitors.
Mechanism of Action: A Shared Pathway
Both this compound and Venetoclax are classified as BH3 mimetics. They function by competitively binding to the BH3-binding groove of the anti-apoptotic protein Bcl-2. This action displaces pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[4][6]
Caption: Mechanism of action for Bcl-2 inhibitors.
Proposed Experimental Protocols for Comparative Evaluation
To rigorously compare this compound with Venetoclax in CLL models, a series of standardized preclinical experiments are necessary.
1. Cell Viability and Apoptosis Assays:
-
Objective: To determine the cytotoxic and pro-apoptotic activity in CLL cell lines and primary patient samples.
-
Methodology:
-
Culture CLL cell lines (e.g., MEC-1, MEC-2) and primary CLL cells from patients.
-
Treat cells with a dose range of this compound and Venetoclax for 24, 48, and 72 hours.
-
Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Quantify apoptosis by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Calculate IC50 (for viability) and EC50 (for apoptosis) values for comparison.
-
2. In Vivo Efficacy in a CLL Xenograft Model:
-
Objective: To evaluate the anti-tumor efficacy in a living organism.
-
Methodology:
-
Engraft immunodeficient mice (e.g., NSG) with a human CLL cell line or patient-derived xenograft (PDX).
-
Once tumors are established, randomize mice into treatment groups: vehicle control, this compound, and Venetoclax.
-
Administer compounds orally at predetermined doses and schedules.
-
Monitor tumor growth by caliper measurements or bioluminescence imaging.
-
Assess overall survival and potential toxicities (e.g., weight loss, clinical signs).
-
3. Target Engagement and Pharmacodynamic Biomarkers:
-
Objective: To confirm that the drugs are hitting their target in vivo and inducing the desired biological effect.
-
Methodology:
-
Treat CLL-bearing mice with a single dose of this compound or Venetoclax.
-
Collect tumor and blood samples at various time points post-dose.
-
Assess target engagement by co-immunoprecipitation of Bcl-2 and BIM.
-
Measure downstream markers of apoptosis, such as cleaved caspase-3, by immunohistochemistry or Western blot.
-
Caption: Workflow for comparing novel vs. established Bcl-2 inhibitors.
Summary and Future Directions
Venetoclax has set a high bar for Bcl-2 inhibitors in CLL, demonstrating profound and durable responses. The initial biochemical data for this compound is promising, indicating high potency and selectivity.[5] However, a comprehensive head-to-head comparison with Venetoclax in relevant CLL models is essential to understand its potential advantages, if any.
Future research should focus on executing the experimental protocols outlined above to generate a robust dataset for this compound. Key areas of investigation will include its efficacy in Venetoclax-resistant models, its safety profile with particular attention to on-target toxicities like neutropenia, and its potential for combination therapies. Only through such rigorous preclinical evaluation can the true potential of novel agents like this compound be determined in the evolving landscape of CLL treatment.
References
- 1. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the Bcl-2 Family for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Bcl-2 Inhibitor Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis (programmed cell death), making them a prime target in cancer therapy. Inhibitors that selectively target specific anti-apoptotic Bcl-2 family members can offer improved therapeutic windows and reduced off-target toxicities. This guide provides a comparative framework for confirming the selectivity of Bcl-2 inhibitors using standard binding assays, featuring the highly selective inhibitor Venetoclax (ABT-199) and the broader spectrum inhibitor Navitoclax (ABT-263) as examples.
Data Presentation: Comparative Binding Affinities
The selectivity of a Bcl-2 inhibitor is determined by its binding affinity to various Bcl-2 family proteins. A highly selective inhibitor will exhibit significantly stronger binding to its intended target compared to other family members. The inhibitory constant (Ki) is a quantitative measure of binding affinity, with lower values indicating a stronger interaction.
| Compound | Bcl-2 Ki (nM) | Bcl-xL Ki (nM) | Bcl-w Ki (nM) | Mcl-1 Ki (nM) |
| Venetoclax (ABT-199) | < 0.01[1][2][3] | 48[1][2] | 245[1][2] | No measurable binding/>444[1][2] |
| Navitoclax (ABT-263) | ≤ 1[4][5][6] | ≤ 0.5[4][5][6] | ≤ 1[4][5][6] | Weak binding[4] |
As the data indicates, Venetoclax demonstrates high selectivity for Bcl-2, with significantly weaker binding to Bcl-xL and Bcl-w, and no significant affinity for Mcl-1.[1][2] In contrast, Navitoclax binds potently to Bcl-2, Bcl-xL, and Bcl-w.[4][5][6] This difference in selectivity has important clinical implications, as the inhibition of Bcl-xL by Navitoclax is associated with on-target toxicity, specifically thrombocytopenia.
Mandatory Visualizations
Bcl-2 Signaling Pathway and Inhibitor Action
Caption: Bcl-2 signaling pathway and points of inhibitor intervention.
Experimental Workflow: Fluorescence Polarization Assay
References
- 1. The potential of venetoclax (ABT-199) in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. glpbio.com [glpbio.com]
- 6. baxinhibitor.com [baxinhibitor.com]
A Comparative Guide to Bcl-2-IN-4 and First-Generation Bcl-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) protein family represents a critical node in the regulation of apoptosis. Its overexpression in various malignancies allows cancer cells to evade programmed cell death, contributing to tumor progression and therapeutic resistance. This guide provides a detailed comparison of Bcl-2-IN-4, a novel and selective Bcl-2 inhibitor, with first-generation Bcl-2 inhibitors, offering insights into their efficacy, mechanisms of action, and selectivity, supported by available experimental data.
Executive Summary
This compound emerges as a highly potent and selective inhibitor of Bcl-2, demonstrating significant advantages over first-generation inhibitors such as navitoclax and ABT-737. The key distinction lies in its remarkable selectivity for Bcl-2 over Bcl-xL, a feature that is anticipated to mitigate the dose-limiting thrombocytopenia commonly associated with earlier inhibitors. This improved safety profile, coupled with potent anti-proliferative activity in cancer cell lines, positions this compound as a promising candidate for further development in oncology.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data available for this compound and first-generation Bcl-2 inhibitors, providing a clear comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency (IC50) of Bcl-2 Family Inhibitors
| Inhibitor | Bcl-2 (nM) | Bcl-xL (nM) | Bcl-w (nM) | Mcl-1 (nM) |
| This compound | 1.5[1] | 411[1] | - | - |
| Navitoclax (ABT-263) | <1 | <1 | <1 | >1000 |
| ABT-737 | <1 | <1 | <1 | >1000 |
Data for Navitoclax and ABT-737 are compiled from various preclinical studies.
Table 2: Cellular Activity (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (nM) |
| This compound | RS4;11 (B-cell acute lymphoblastic leukemia) | 2.7[1] |
| Navitoclax (ABT-263) | Various lymphoid malignancy cell lines | Low nanomolar range |
| ABT-737 | Various small cell lung cancer and lymphoma cell lines | Low nanomolar range |
Specific IC50 values for Navitoclax and ABT-737 vary depending on the cell line and experimental conditions.
Table 3: Selectivity Profile
| Inhibitor | Bcl-2 vs. Bcl-xL Selectivity Ratio | Key Advantage |
| This compound | >200-fold[1] | Platelet-sparing potential |
| Navitoclax (ABT-263) | ~1 | Broad inhibition |
| ABT-737 | ~1 | Broad inhibition |
Mechanism of Action: Restoring the Apoptotic Pathway
Bcl-2 family proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2 and Bcl-xL, sequester pro-apoptotic proteins like BIM, preventing them from activating the effector proteins BAX and BAK. The inhibition of these anti-apoptotic proteins by BH3 mimetics, such as this compound and first-generation inhibitors, disrupts this sequestration, leading to the activation of BAX/BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation, culminating in apoptosis.
First-generation inhibitors like navitoclax are pan-Bcl-2 inhibitors, targeting Bcl-2, Bcl-xL, and Bcl-w.[2] This broad activity, while effective in inducing apoptosis in a range of hematological malignancies, is also responsible for their primary dose-limiting toxicity: thrombocytopenia.[2] This occurs because platelets rely on Bcl-xL for their survival.
In contrast, this compound is a highly selective Bcl-2 inhibitor.[1] Its minimal activity against Bcl-xL is predicted to spare platelets, potentially allowing for a wider therapeutic window and improved safety profile in clinical applications.
Mandatory Visualizations
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific, detailed protocols for this compound are proprietary and contained within patent literature, this section outlines the general methodologies for key experiments used to characterize Bcl-2 inhibitors.
In Vitro Binding Affinity Assay (e.g., Fluorescence Polarization)
This assay measures the binding affinity of an inhibitor to a Bcl-2 family protein.
Principle: A fluorescently labeled BH3 peptide (e.g., from the BIM protein) is incubated with a recombinant Bcl-2 family protein. In the unbound state, the small peptide tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger Bcl-2 protein, the complex tumbles more slowly, leading to higher polarization. An inhibitor will compete with the fluorescent peptide for binding to the Bcl-2 protein, causing a decrease in fluorescence polarization.
General Protocol:
-
Reagents: Recombinant human Bcl-2 and Bcl-xL proteins, fluorescently labeled BIM BH3 peptide, assay buffer.
-
Procedure: a. Prepare a series of dilutions of the test inhibitor (e.g., this compound, navitoclax). b. In a microplate, combine the recombinant Bcl-2 family protein and the fluorescently labeled BH3 peptide at fixed concentrations. c. Add the diluted inhibitor to the wells. d. Incubate the plate at room temperature to allow the binding reaction to reach equilibrium. e. Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Proliferation/Viability Assay (e.g., MTS or CellTiter-Glo®)
This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells.
Principle: The MTS assay measures the reduction of a tetrazolium compound by viable, metabolically active cells to a colored formazan product. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.
General Protocol:
-
Cell Culture: Culture the desired cancer cell line (e.g., RS4;11) under standard conditions.
-
Procedure: a. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare a serial dilution of the inhibitor. c. Treat the cells with the diluted inhibitor and incubate for a specified period (e.g., 72 hours). d. Add the MTS or CellTiter-Glo® reagent to each well according to the manufacturer's instructions. e. Incubate for the recommended time. f. Measure the absorbance (MTS) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is calculated by normalizing the data to untreated controls and fitting to a dose-response curve.
Conclusion
This compound represents a significant advancement in the development of Bcl-2 inhibitors. Its high potency and, most notably, its selectivity for Bcl-2 over Bcl-xL, offer the potential for a more favorable safety profile compared to first-generation inhibitors. While further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential, the initial data suggests that this compound could overcome the key limitation of early Bcl-2 targeted therapies, paving the way for more effective and safer treatments for a range of Bcl-2-dependent cancers. Researchers and drug development professionals should consider these comparative data when designing future studies and clinical trials in the pursuit of novel anticancer agents.
References
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two prominent inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins: Bcl-2-IN-4 and Navitoclax. This document outlines their mechanisms of action, binding affinities, in vitro efficacy, and known safety profiles, supported by experimental data and detailed protocols.
The Bcl-2 family of proteins are crucial regulators of apoptosis (programmed cell death), and their dysregulation is a hallmark of many cancers.[1][2] This has led to the development of targeted therapies known as BH3 mimetics, which aim to restore the natural apoptotic process in cancer cells.[3][4][5] Navitoclax (formerly ABT-263) is a well-characterized BH3 mimetic that has undergone extensive preclinical and clinical investigation.[1][6] this compound is a more recently identified, potent, and selective Bcl-2 inhibitor.[7][8] This guide offers a side-by-side analysis to inform research and development decisions.
Mechanism of Action
Both this compound and Navitoclax are small molecule inhibitors that function as BH3 mimetics. They bind to the BH3 groove of anti-apoptotic Bcl-2 family proteins, preventing them from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[3] This action effectively "unleashes" the pro-apoptotic machinery, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase-mediated apoptosis.[9][10]
Navitoclax is known to target Bcl-2, Bcl-xL, and Bcl-w.[6][11] In contrast, this compound is a highly selective inhibitor of Bcl-2.[7][8] This difference in selectivity is a critical factor in their respective therapeutic windows and side-effect profiles.
dot
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bcl-2 - Wikipedia [en.wikipedia.org]
- 3. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. editverse.com [editverse.com]
- 5. onclive.com [onclive.com]
- 6. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.org]
- 9. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 11. memoinoncology.com [memoinoncology.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Bcl-2-IN-4
This document provides immediate safety and logistical information for the proper disposal of Bcl-2-IN-4, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is used:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator should be used.
Always work in a well-ventilated area, preferably with an appropriate exhaust ventilation system. An accessible safety shower and eye wash station must be available.[1]
Pre-Disposal Handling and Storage
Proper handling and storage are crucial to prevent accidental exposure and environmental contamination:
-
Handling: Avoid inhalation, and contact with eyes and skin. Prevent the formation of dust and aerosols. Do not eat, drink, or smoke when using this product.[1]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area. Store away from direct sunlight and sources of ignition.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to an approved waste disposal plant.[1] The following steps provide a general workflow for its collection and preparation for disposal.
Experimental Protocol: Waste Collection and Preparation
-
Segregation: Isolate all waste materials containing this compound. This includes unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and spillage cleanup materials.
-
Containerization:
-
Place solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste (e.g., solutions containing this compound), use a sealed, non-reactive, and clearly labeled hazardous waste container.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
Spillage Management: In the event of a spill, collect the spillage to prevent it from entering drains or the environment.[1] Use appropriate absorbent materials for liquid spills. All cleanup materials must be disposed of as hazardous waste.
-
Temporary Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents, pending collection by a licensed waste disposal service.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.
Quantitative Data Summary
No quantitative data regarding disposal, such as concentration limits for different disposal methods, is available in the provided search results. The primary directive is the containment and transfer to a professional waste disposal facility.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for Bcl-2-IN-4
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Bcl-2-IN-4, a potent and selective Bcl-2 inhibitor. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is a potent research compound. Based on the Safety Data Sheet (SDS) for structurally related Bcl-2 inhibitors, it should be handled with care. The primary hazards are summarized below.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][2] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | Avoid release to the environment. Collect spillage.[1][2] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. Collect spillage.[1][2] |
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to ensure appropriate PPE is selected.[3] The following table outlines the minimum recommended PPE for handling this potent compound.
| PPE Category | Item | Specification and Rationale |
| Hand Protection | Protective Gloves | Nitrile gloves are recommended. Consider double-gloving for enhanced protection. Gloves should be changed immediately if contaminated.[4] |
| Eye Protection | Safety Goggles | Safety goggles with side-shields are required to protect against splashes and airborne particles.[1] |
| Body Protection | Impervious Clothing | A disposable gown or a dedicated lab coat that is laundered professionally should be worn to protect skin and clothing.[1] |
| Respiratory Protection | Suitable Respirator | A fit-tested N95 or higher-rated respirator should be used when handling the powdered form of the compound to prevent inhalation of airborne particles.[4] |
Experimental Protocol: Donning and Doffing of PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.[5]
Donning Procedure
-
Preparation: Before entering the designated handling area, remove all personal items such as jewelry and tie back long hair.[6] Inspect all PPE for any damage.[6]
-
Lab Coat/Gown: Put on a clean, buttoned lab coat or a disposable gown.
-
Respirator: If required, don the fit-tested N95 respirator. Ensure a proper seal is achieved.
-
Eye Protection: Put on safety goggles with side-shields.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, put on the second pair of gloves.
Doffing Procedure
The principle of doffing is to remove the most contaminated items first.
-
Gloves (Outer Pair): If double-gloved, remove the outer pair of gloves. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Gown: Remove the lab coat or gown by rolling it down from the shoulders, turning it inside out as it is removed to contain any contaminants. Place it in a designated receptacle for disposal or professional laundering.
-
Eye Protection: Remove safety goggles from the back to the front to avoid touching the potentially contaminated front surface.
-
Respirator: Remove the respirator without touching the front.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the glove-to-glove and skin-to-skin technique to avoid contaminating your hands.[6]
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[7]
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Operational and Disposal Plans
Operational Plan for Safe Handling
-
Engineering Controls: All work with solid or concentrated forms of this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to avoid the formation of dust and aerosols.[1]
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Eating, drinking, and smoking are strictly prohibited in these areas.[2]
-
Work Practices:
-
Handle the compound in the smallest quantities practical for the experiment.
-
When weighing the solid compound, do so carefully on a tared weigh paper or in a container within a ventilated enclosure.
-
Prepare solutions in a fume hood.
-
Clean up any spills immediately, following the spill response protocol.
-
Spill Response
In the event of a spill, secure the area and alert others.[8] Wearing appropriate PPE, contain the spill with absorbent materials.[8] Carefully collect the contaminated materials and place them in a sealed container for disposal as cytotoxic waste.[8] Decontaminate the spill area with an appropriate cleaning agent.[8]
Disposal Plan
Due to its acute and chronic aquatic toxicity, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[1][2]
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and empty vials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed hazardous waste container. Do not pour any amount down the drain.
-
Decontamination: All non-disposable labware should be decontaminated by soaking in a suitable cleaning solution before washing.
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. The container must be disposed of at an approved waste disposal plant.[1][2]
References
- 1. MCL-1/BCL-2-IN-4|2163793-56-2|MSDS [dcchemicals.com]
- 2. Bcl-2-IN-2|2383085-86-5|MSDS [dcchemicals.com]
- 3. hse.gov.uk [hse.gov.uk]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uottawa.ca [uottawa.ca]
- 6. reach.cdc.gov [reach.cdc.gov]
- 7. PPE: Donning & Doffing | Office of Research Safety | The George Washington University [researchsafety.gwu.edu]
- 8. ipservices.care [ipservices.care]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
